2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4.H2O/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6;/h7,16-17H,1-6H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMPLYQLSDLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371038 | |
| Record name | 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-93-3 | |
| Record name | Boronic acid, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate CAS number
An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Abstract
This document provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, discuss critical stability and storage considerations, and explore its primary application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates to construct complex molecular architectures.
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility. 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid is commercially available in both anhydrous and hydrate forms. It is imperative to distinguish between their respective CAS Numbers to ensure the procurement of the correct material for a given application.
-
Compound Name: this compound
-
Synonyms: [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid hydrate, 2,4-ditert-butoxy-5-pyrimidinylboronic acid hydrate[1]
-
CAS Number:
The presence of two bulky tert-butoxy groups significantly enhances the compound's solubility in organic solvents and modulates the electronic properties of the pyrimidine ring, making it a unique and versatile reagent.[1]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃BN₂O₅ (Hydrate) / C₁₂H₂₁BN₂O₄ (Anhydrous) | [1][3] |
| Molecular Weight | 286.13 g/mol (Hydrate) / 268.12 g/mol (Anhydrous) | [1][6] |
| IUPAC Name | [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate | [1] |
| Appearance | White to off-white solid/powder | Generic observation |
| Purity | Typically ≥98% | |
| Density | ~1.13 g/cm³ | [3][4] |
| Boiling Point | 431.4°C at 760 mmHg | [3][4] |
| Flash Point | 214.7°C | [3][4] |
| Refractive Index | ~1.498 | [3][4] |
Synthesis and Purification
From a retrosynthetic perspective, the most direct and reliable method for preparing this compound is via a halogen-metal exchange followed by borylation. The typical precursor is 2,4-Di-(tert-butoxy)-5-bromopyrimidine.[7] This approach offers high regioselectivity and generally good yields.
Experimental Protocol: Synthesis from 5-Bromopyrimidine Precursor
This protocol is a representative procedure. Researchers should always perform their own reaction optimizations.
-
Reaction Setup: A multi-neck, round-bottom flask is flame-dried under high vacuum and subsequently maintained under an inert atmosphere (Argon or Nitrogen). This is critical as organometallic intermediates are highly sensitive to moisture and oxygen.
-
Precursor Addition: Charge the flask with 2,4-Di-(tert-butoxy)-5-bromopyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate is typically rapid. Monitor reaction progress by TLC or LC-MS.
-
Borylation: Once lithiation is complete, slowly add triisopropyl borate (1.5 equiv) to the reaction mixture, again ensuring the temperature remains at -78 °C. This electrophilic quench traps the pyrimidinyl anion to form the boronate ester intermediate.
-
Workup and Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of aqueous ammonium chloride or dilute HCl. This hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is typically purified by column chromatography on silica gel or recrystallization to yield the final product as a white solid.
Stability and Storage
Boronic acids as a class of compounds are susceptible to several degradation pathways, and understanding these is crucial for maintaining reagent integrity.[8]
-
Dehydration/Boroxine Formation: The most common degradation pathway involves intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon exposure to water, which is why the hydrate form can exhibit enhanced stability.[8]
-
Protodeboronation: This involves the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This can be promoted by acidic or basic conditions, elevated temperatures, or the presence of certain metals.[8]
-
Oxidation: The boronic acid group can be susceptible to oxidation.[8]
Recommended Storage Conditions
To mitigate degradation and ensure a long shelf-life, the following storage protocols are strongly recommended:
| Form | Temperature | Duration | Conditions |
| Solid Powder | -20°C | Long-term (years) | Store in a tightly sealed container in a dry, well-ventilated area. Protect from light and moisture.[8] |
| Solid Powder | 2-8°C | Short-term (weeks) | Suitable for routine use, but -20°C is preferred for long-term stability.[8] |
| In Solution | -20°C | Short-term (days) | Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous solvents and store under an inert atmosphere. |
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds in modern organic chemistry.[11] The pyrimidine moiety is an important scaffold in many biologically active compounds, making this reagent a valuable tool for introducing this heterocycle into drug candidates and other complex molecules.[1][10][12]
Mechanism and Advantages
The 5-position of the pyrimidine ring is generally electronically favorable for the crucial transmetalation step in the Suzuki catalytic cycle.[10] The bulky tert-butoxy groups provide good solubility and can sterically direct reactions, while the boronic acid provides a stable, non-toxic source of the pyrimidinyl nucleophile.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12][13]
-
Reagents: To a microwave vial, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[10][13]
-
Solvent: Add a suitable degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF).[10]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[12][13]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification: The crude product is purified via flash chromatography to yield the desired coupled product.
Relevance in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.[12][13] Boronic acids themselves have also emerged as important pharmacophores, most notably in proteasome inhibitors like Bortezomib.[1][14]
This reagent combines both features, serving as an invaluable tool for:
-
Lead Generation: Rapidly generating libraries of novel pyrimidine-containing compounds for high-throughput screening.[9]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying molecular scaffolds to optimize potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: Introducing a complex, functionalized heterocyclic fragment onto a lead molecule.
The ability to participate in stable complex formation makes it a valuable asset in drug design and development.[1]
Conclusion
This compound is a high-value, versatile chemical reagent with a well-defined role in modern synthetic chemistry. Its favorable physicochemical properties, straightforward synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an essential building block for researchers in drug discovery, materials science, and organic synthesis.[1] Proper handling and storage are paramount to preserving its reactivity and ensuring the generation of reliable and reproducible scientific data.
References
- 1. Buy this compound | 306935-93-3 [smolecule.com]
- 2. This compound, CasNo.109299-79-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS:109299-79-8 | ACCELPHARMTECH [accelpharmtech.com]
- 6. [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID | CAS 109299-79-8 [matrix-fine-chemicals.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate: A Key Building Block for Drug Discovery
Introduction: The Significance of Pyrimidine Boronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, pyrimidine-based scaffolds hold a position of exceptional importance. These nitrogen-containing heterocycles are integral components of a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic tools available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds.[1] Central to the success of these reactions is the availability of functionalized coupling partners, such as pyrimidine boronic acids.
This in-depth technical guide provides a detailed, field-proven synthesis pathway for 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate, a key building block for the synthesis of complex pharmaceutical intermediates. We will delve into the causality behind experimental choices, providing a self-validating protocol that ensures reproducibility and high purity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their research endeavors.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 5-bromouracil. The overall strategy involves the initial activation of the pyrimidine ring through chlorination, followed by the introduction of sterically hindering tert-butoxy groups which serve as protecting groups. The final key step is a lithium-halogen exchange followed by borylation to install the boronic acid functionality.
Synthesis Workflow Diagram
Caption: A three-step synthesis pathway for this compound.
Part 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
The initial step in the synthesis is the conversion of 5-bromouracil to the highly reactive 5-bromo-2,4-dichloropyrimidine. This transformation is a critical activation step, replacing the hydroxyl groups of the uracil ring with chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromouracil (10.0 g, 52.4 mmol) and phosphorus pentachloride (PCl₅, 27.2 g, 130.9 mmol).
-
Solvent Addition: To this mixture, carefully add 1,1,2-trichloroethane (100 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 114 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, at which point the suspended solids will have dissolved, resulting in a clear, yellowish solution.[2]
-
Work-up: After cooling the reaction mixture to room temperature, it is slowly and carefully poured into 200 mL of crushed ice with stirring.
-
Extraction: The aqueous mixture is extracted with dichloromethane (3 x 75 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation to afford 5-bromo-2,4-dichloropyrimidine as a colorless to light-yellow oil.
Scientific Rationale and Field-Proven Insights
-
Choice of Chlorinating Agent: Both phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can be employed for this transformation.[1] PCl₅ is often preferred for its higher reactivity, leading to shorter reaction times.[2] However, POCl₃ can be a suitable alternative, though it may require longer reaction times or higher temperatures.[1]
-
Solvent Selection: 1,1,2-Trichloroethane is an effective solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature to be reached.
-
Safety Considerations: This reaction should be performed in a well-ventilated fume hood as it generates hydrogen chloride gas. The addition of the reaction mixture to ice water should be done slowly and with caution due to the exothermic nature of the quenching process.
Part 2: Synthesis of 2,4-Di(tert-butoxy)-5-bromopyrimidine
This step involves a nucleophilic aromatic substitution reaction where the chloro groups of 5-bromo-2,4-dichloropyrimidine are displaced by tert-butoxy groups. The introduction of the bulky tert-butoxy groups serves a dual purpose: they act as protecting groups for the 2- and 4-positions of the pyrimidine ring, preventing unwanted side reactions in the subsequent borylation step, and they also enhance the solubility of the molecule in organic solvents.
Experimental Protocol
-
Reagent Preparation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of potassium tert-butoxide (14.1 g, 125.6 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Substrate Addition: To this solution, add a solution of 5-bromo-2,4-dichloropyrimidine (12.0 g, 52.6 mmol) in anhydrous THF (50 mL) dropwise at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux (approximately 66 °C) and stirred for 12-16 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water (100 mL).
-
Extraction: The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to give 2,4-Di(tert-butoxy)-5-bromopyrimidine as a white solid.
Scientific Rationale and Field-Proven Insights
-
Choice of Base and Nucleophile: Potassium tert-butoxide serves as both a strong base and the source of the tert-butoxide nucleophile. The use of a slight excess of potassium tert-butoxide ensures the complete substitution of both chloro groups.
-
Importance of Anhydrous Conditions: This reaction is sensitive to moisture, as water can react with potassium tert-butoxide. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial for achieving a high yield.
-
Regioselectivity: The two chlorine atoms on the pyrimidine ring are both susceptible to nucleophilic attack. The reaction conditions are optimized to ensure the substitution of both positions.
Part 3: Synthesis of this compound
The final and most critical step is the introduction of the boronic acid moiety at the 5-position of the pyrimidine ring. This is achieved through a lithium-halogen exchange reaction, followed by quenching the resulting organolithium species with a borate ester.
Experimental Protocol
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-Di(tert-butoxy)-5-bromopyrimidine (10.0 g, 31.5 mmol) in anhydrous THF (150 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi) (1.6 M in hexanes, 21.6 mL, 34.6 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting deep red solution, add triisopropyl borate (9.5 mL, 41.0 mmol) dropwise, again keeping the internal temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Hydrolysis: The mixture is then acidified to pH ~4-5 with 1 M HCl. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Extraction: The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Isolation: The crude solid is triturated with a mixture of hexane and diethyl ether to afford this compound as a white to off-white solid.
Scientific Rationale and Field-Proven Insights
-
Lithium-Halogen Exchange: The use of n-butyllithium at low temperatures facilitates a clean and efficient lithium-halogen exchange at the C-Br bond, forming the desired organolithium intermediate. Maintaining a very low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium species.
-
Choice of Borating Agent: Triisopropyl borate is a commonly used and effective electrophile for trapping the organolithium intermediate to form the corresponding boronate ester.
-
Hydrolysis to Boronic Acid: The initially formed boronate ester is hydrolyzed to the desired boronic acid under mildly acidic conditions. The hydrate form is often isolated, which can improve the stability and handling of the final product.[2]
Data Presentation: Physicochemical Properties and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.87 | Colorless to light-yellow oil | 29-30 | ~85-95 |
| 2,4-Di(tert-butoxy)-5-bromopyrimidine | C₁₂H₁₉BrN₂O₂ | 319.20 | White solid | 98-102 | ~70-80 |
| This compound | C₁₂H₂₃BN₂O₅ | 286.13 | White to off-white solid | 135-140 | ~60-70 |
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (s, 1H), 8.15 (s, 2H, B(OH)₂), 1.55 (s, 18H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 165.8, 162.1, 159.8, 106.5, 82.4, 28.1.
-
MS (ESI): m/z 269.1 [M-H₂O+H]⁺.
Conclusion: A Robust Pathway to a Versatile Building Block
This guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By understanding the rationale behind each experimental step, from the choice of reagents to the specific reaction conditions, researchers can confidently reproduce this synthesis and obtain a high-purity product. The availability of this versatile building block opens up a wide range of possibilities for the synthesis of novel pyrimidine-containing molecules with potential applications in drug discovery and materials science. The strategic use of protecting groups and the carefully controlled introduction of the boronic acid functionality exemplify the principles of modern organic synthesis, enabling the efficient construction of complex molecular architectures.
References
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate molecular structure and weight
An In-Depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate for Advanced Research
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the molecular characteristics, synthesis, and application of this compound. We will delve into the structural nuances, chemical properties, and its pivotal role as a versatile building block in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates.
Foundational Understanding: Molecular Structure and Physicochemical Properties
This compound is a key heterocyclic organic compound. Its structure is distinguished by a central pyrimidine ring, a class of heterocycles prevalent in a vast array of biologically active molecules.[1][2] The strategic placement of its functional groups dictates its utility and reactivity profile.
Key Structural Features:
-
Pyrimidine Core: An aromatic diazine ring that serves as the foundational scaffold. Pyrimidine derivatives are of immense interest in medicinal chemistry for their diverse biological activities.[1][3]
-
Boronic Acid Moiety (-B(OH)₂): Positioned at the C5 position of the pyrimidine ring, this functional group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its location at the 5-position generally confers good reactivity, as the electronic environment is favorable for the critical transmetalation step in the catalytic cycle.[1]
-
Di(tert-butoxy) Groups: Two bulky tert-butoxy groups are attached at the C2 and C4 positions. These serve a dual purpose: they act as protecting groups for the pyrimidine ring's oxygen functionalities and significantly enhance the molecule's solubility in organic solvents and overall reactivity.[3]
-
Hydrate Form: The compound is typically supplied as a hydrate, meaning it incorporates one or more water molecules into its crystal structure. This hydration enhances its stability and can improve solubility in certain aqueous environments.[3]
The distinction between the hydrate and the anhydrous form is critical for stoichiometric calculations in synthesis. The table below summarizes the key quantitative data.
| Property | Value (Hydrate) | Value (Anhydrous) | Source(s) |
| IUPAC Name | [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate | [2,4-bis(tert-butoxy)pyrimidin-5-yl]boronic acid | [3][4] |
| CAS Number | 306935-93-3 | 109299-79-8 | [3][5][6][7] |
| Molecular Formula | C₁₂H₂₃BN₂O₅ | C₁₂H₂₁BN₂O₄ | [3][6] |
| Molecular Weight | 286.13 g/mol | 268.12 g/mol | [3][4][5][8] |
| SMILES | B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O | CC(C)(C)OC1=NC=C(B(O)O)C(OC(C)(C)C)=N1 | [3][4] |
Synthesis and Handling: A Chemist's Perspective
Understanding the synthesis of this reagent provides insight into its purity and potential side products. While multiple proprietary methods exist, a general and logical synthetic pathway involves a three-stage process.[3]
General Synthesis Pathway:
-
Preparation of the Pyrimidine Scaffold: The synthesis typically begins with the construction of a suitably functionalized pyrimidine ring through cyclization reactions involving appropriate precursors.[3]
-
Boronation Reaction: The crucial boronic acid moiety is introduced at the C5 position. This is often achieved via a lithium-halogen exchange on a 5-halopyrimidine precursor, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
-
Hydration & Purification: The final step involves purification of the boronic acid and its crystallization as a stable hydrate, which enhances its shelf-life and handling characteristics.[3]
Handling and Storage: Due to the nature of boronic acids, proper handling is essential to maintain the reagent's integrity.
-
Storage: The compound should be stored under refrigerated conditions as indicated by suppliers.[7]
-
Handling: Conduct operations in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[5]
Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][9] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex biaryl and heteroaryl structures that are often the core of new drug candidates.[1][2][10]
The protocol below provides a generalized starting point for coupling this pyrimidine boronic acid with an aryl or heteroaryl halide. Optimization is often necessary for specific substrates.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-2,4-di(tert-butoxy)pyrimidine by coupling this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst, which is the active catalytic species.
-
-
Reagent Dissolution: Evacuate and backfill the vessel with the inert gas three times. Add the anhydrous solvent via syringe.
-
Causality: Anhydrous solvents are used to prevent the competitive protodeboronation (hydrolysis) of the boronic acid, which would reduce the yield of the desired product.[11]
-
-
Catalyst Addition: Add the palladium catalyst and, if necessary, the ligand to the reaction mixture.
-
Causality: The palladium catalyst facilitates the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The ligand stabilizes the palladium center and modulates its reactivity, often leading to higher yields and broader substrate scope.
-
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition of the aryl halide to the palladium(0) complex.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Broader Applications and Future Directions
The utility of this compound extends beyond a single reaction. As a versatile building block, it facilitates access to a wide range of substituted pyrimidines.[3] These downstream compounds are actively investigated in:
-
Pharmaceutical Development: The pyrimidine core is a privileged scaffold in medicinal chemistry. Molecules synthesized from this boronic acid are explored for various therapeutic applications, including as kinase inhibitors for oncology and as antiviral or anti-inflammatory agents.[1][3][12]
-
Material Science: Organoboron compounds and nitrogen-rich heterocycles are used in the development of novel materials with unique electronic and photophysical properties, such as those for organic light-emitting diodes (OLEDs).[3][12]
-
Agrochemicals: The pyrimidine structure is also found in many herbicides and fungicides, making this reagent a valuable starting point for the discovery of new crop protection agents.
The continuous development of more efficient catalytic systems will further expand the utility of this and other heterocyclic boronic acids, enabling chemists to synthesize increasingly complex and functional molecules with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 306935-93-3 [smolecule.com]
- 4. [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID | CAS 109299-79-8 [matrix-fine-chemicals.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 306935-93-3 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
An In-depth Technical Guide on the Solubility and Stability of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Introduction
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the facile introduction of a substituted pyrimidine moiety, a scaffold present in numerous biologically active compounds.[1] The two bulky tert-butoxy groups and the boronic acid functional group impart a unique combination of steric and electronic properties that influence its reactivity, solubility, and stability.[1]
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, with a focus on its solubility in common organic solvents and its stability under various conditions. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
I. Solubility Profile
A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, including reaction setup, purification, and formulation. While specific quantitative solubility data for this compound is not extensively documented in the public domain, we can infer its likely solubility characteristics based on its structural features and the known behavior of analogous compounds.
The molecule possesses both hydrophobic and hydrophilic functionalities. The two tert-butoxy groups and the pyrimidine ring contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents. Conversely, the boronic acid hydrate group can engage in hydrogen bonding, potentially imparting some solubility in polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons, while the alkyl portions of the solvent can solvate the lipophilic pyrimidine and tert-butoxy groups. Phenylboronic acid exhibits high solubility in ethers.[2] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are effective at dissolving moderately polar organic compounds. Chloroform, in particular, has been shown to be a good solvent for boronic acid esters.[2] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to act as hydrogen bond acceptors. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The boronic acid can hydrogen bond with the alcohol, but the bulky, nonpolar tert-butoxy groups may limit overall solubility. |
| Hydrocarbons | Toluene, Hexanes, Cyclohexane | Low | The polar boronic acid group is poorly solvated by these nonpolar solvents, leading to limited solubility. This property can be exploited for purification by precipitation or washing. Phenylboronic acid has very low solubility in hydrocarbons.[2] |
| Water | Very Low | Despite being a hydrate, the large hydrophobic surface area of the molecule is expected to result in poor aqueous solubility. |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected analytical grade solvents
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) in a volumetric flask to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
II. Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and successful application in chemical reactions. Boronic acids, in general, are susceptible to several degradation pathways.
Key Degradation Pathways
-
Protodeboronation: This is a common decomposition route for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often facilitated by aqueous or protic media and can be influenced by pH.[3] For heteroaromatic boronic acids like the one , the presence of the pyrimidine nitrogen atoms can influence the rate of protodeboronation.[4]
-
Oxidation: Boronic acids can undergo oxidative degradation, particularly in the presence of air or other oxidizing agents.[3] Proper storage under an inert atmosphere is therefore recommended.
-
Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered boroxine ring.[3] This is often a reversible process upon exposure to water.
-
Hydrolysis of tert-butoxy Groups: The tert-butoxy groups are generally stable to basic conditions but can be cleaved under acidic conditions to yield the corresponding hydroxypyrimidines.[5]
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Recommended Handling and Storage
To maintain the integrity and reactivity of this compound, the following handling and storage procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator, away from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidative degradation.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood or glovebox.[6] Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools when handling the solid.[6]
-
Inert Atmosphere: For reactions sensitive to protodeboronation or oxidation, it is advisable to handle the solid and prepare solutions under an inert atmosphere.
Experimental Protocol for Assessing Stability
The following protocol provides a framework for evaluating the stability of this compound under specific conditions.
Objective: To assess the degradation of this compound over time under defined conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound
-
Buffers of various pH values
-
Selected organic solvents
-
HPLC vials
-
Thermostatically controlled oven or incubator
-
Photostability chamber (optional)
-
HPLC-UV or LC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Aliquot the stock solution into several HPLC vials.
-
To study pH stability, add appropriate buffers to the vials. For solvent stability, add the desired organic solvents.
-
Prepare control samples stored under ideal conditions (e.g., -20°C in the dark).
-
-
Incubation:
-
Place the vials under the desired stress conditions (e.g., elevated temperature, exposure to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the stress condition.
-
-
Analysis:
-
Analyze the samples immediately by HPLC-UV or LC-MS.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
If using LC-MS, attempt to identify the mass of the major degradation products to elucidate the degradation pathway.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Calculate the half-life (t½) of the compound under each stress condition.
-
Caption: Experimental workflow for assessing the stability of the compound.
III. Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. While it is predicted to be soluble in a range of common organic solvents, its stability is subject to degradation pathways common to boronic acids, namely protodeboronation and oxidation. The bulky tert-butoxy groups may also be susceptible to cleavage under acidic conditions. By understanding these properties and employing the robust experimental protocols outlined in this guide, researchers can confidently handle, store, and utilize this compound to its full potential, ensuring the reproducibility and success of their synthetic endeavors.
IV. References
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. Available at: --INVALID-LINK--
-
Protodeboronation. Wikipedia. Available at: --INVALID-LINK--
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem. Available at: --INVALID-LINK--
-
Buy this compound | 306935-93-3. Smolecule. Available at: --INVALID-LINK--
-
Protodeboronation. Wikiwand. Available at: --INVALID-LINK--
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine. Google Patents. Available at: --INVALID-LINK--
-
2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid. LGC Standards. Available at: --INVALID-LINK--
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: --INVALID-LINK--
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: --INVALID-LINK--
-
2,4,6-Tri-tert-butylpyrimidine. Wikipedia. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem. Available at: --INVALID-LINK--
-
The tert-butyl group in chemistry and biology. RSC Publishing. Available at: --INVALID-LINK--
-
pyrimidine-5-boronic acid. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. Available at: --INVALID-LINK--
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: --INVALID-LINK--
-
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid | CAS 306935-93-3. SCBT. Available at: --INVALID-LINK--
-
This compound. Echemi. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
The Tert-Butoxy Group: A Strategic Modulator in the Reactivity of Pyrimidinylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction serves as a primary method for the synthesis of complex molecules containing this heterocycle, with pyrimidinylboronic acids acting as key synthetic intermediates.[2][3] The introduction of substituent groups onto these building blocks can profoundly alter their stability, solubility, and reactivity. This guide provides a detailed examination of the multifaceted role of the tert-butoxy group in modulating the reactivity of pyrimidinylboronic acids. We will explore its dual function as both a classic N-protecting group and a powerful ring substituent that influences electronic and steric properties, thereby dictating the outcomes of critical C-C bond-forming reactions. This paper synthesizes field-proven insights and mechanistic principles to offer a comprehensive resource for chemists engaged in drug discovery and development.
Introduction: The Pyrimidine Moiety and the Challenge of Reactivity
The pyrimidine ring is a privileged structure in drug design, found in numerous FDA-approved therapeutics for cancer, viral infections, and inflammatory diseases.[1][4] Consequently, robust and predictable methods for its incorporation into novel molecular entities are of paramount importance. Pyrimidinylboronic acids are versatile reagents for this purpose, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6]
However, the reactivity of these reagents is not always straightforward. The inherent electronic properties of the pyrimidine ring, particularly the electron-withdrawing nature of the two nitrogen atoms, can complicate the reaction.[1] This is especially true for 2- and 4-substituted pyrimidinylboronic acids, where issues like catalyst inhibition and protodeboronation—the undesired cleavage of the C-B bond—can lead to low yields and complex product mixtures.[1] The strategic placement of substituents is therefore crucial to overcome these challenges. The tert-butoxy group, whether attached to an exocyclic nitrogen or directly to the pyrimidine ring, serves as a powerful tool to fine-tune the substrate's properties for optimal reactivity.
The Dual Persona of the Tert-Butoxy Group
The function of a tert-butoxy group on a pyrimidinylboronic acid is entirely dependent on its point of attachment. It can serve as a removable protecting group for an amino functionality or as a permanent, modulating substituent on the heterocyclic ring.
N-tert-Butoxycarbonyl (Boc): The quintessential Protecting Group
For aminopyrimidines, the nucleophilic amino group can interfere with the catalytic cycle or undergo undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile, acid-labile removal.[7][8][9]
The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[10] Its steric bulk effectively shields the nitrogen lone pair, preventing it from coordinating with and inhibiting the palladium catalyst—a common issue with nitrogen-containing heterocycles.[11] This protection strategy is critical for enabling successful cross-coupling reactions with amino-substituted pyrimidines.
Caption: Dual roles of the tert-butoxy group in pyrimidine chemistry.
O-tert-Butoxy: A Permanent Modulator of Ring Electronics and Sterics
When attached directly to the pyrimidine ring as an ether (e.g., 2,4-di-tert-butoxy-pyrimidin-5-ylboronic acid), the tert-butoxy group is not a protecting group but a permanent part of the final molecule.[12] In this capacity, it exerts profound electronic and steric effects.
-
Electronic Effect: The oxygen atom of the tert-butoxy group is electron-donating through resonance, which enriches the electron density of the pyrimidine ring. This effect can counteract the inductive electron withdrawal by the ring nitrogens, making the transmetalation step of the Suzuki-Miyaura cycle more favorable.[13]
-
Steric Effect: The tert-butyl moiety is one of the bulkiest functional groups in organic chemistry.[14][15] This steric hindrance can provide a kinetic shield, protecting the fragile C-B bond from protodeboronation or oxidative degradation, thereby increasing the stability and shelf-life of the boronic acid.[16][17] Furthermore, this bulk can influence the regioselectivity of reactions and prevent undesirable side reactions like homocoupling.[18]
Impact on Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][19] The tert-butoxy group influences each of these steps to varying degrees.
Caption: The Suzuki-Miyaura cycle highlighting the influence of tert-butoxy groups.
Key Mechanistic Implications:
-
Enhanced Stability: As mentioned, the steric bulk of the O-tBu group can significantly reduce the rate of protodeboronation, a major competing pathway that consumes the boronic acid.[1][16] This leads to higher effective concentrations of the active coupling partner throughout the reaction.
-
Favorable Transmetalation: Transmetalation is often the rate-determining step. The electron-donating nature of the tert-butoxy group increases the nucleophilicity of the pyrimidine ring, which facilitates the transfer of the pyrimidinyl group from boron to the palladium center.[19][20]
-
Improved Solubility: The lipophilic nature of the tert-butyl group often enhances the solubility of the pyrimidinylboronic acid in common organic solvents used for cross-coupling reactions, leading to more homogeneous reaction mixtures and improved reaction kinetics.[12][13]
Data Presentation: Comparative Reactivity
While direct side-by-side comparisons are sparse in the literature, we can synthesize expected outcomes based on mechanistic principles.
| Pyrimidinylboronic Acid Derivative | Key Substituent Feature | Expected Suzuki Coupling Yield (vs. Aryl Bromide) | Primary Rationale |
| Pyrimidin-5-ylboronic acid | Unsubstituted | Good | Favorable electronic environment at the 5-position.[1] |
| 2-Chloropyrimidin-5-ylboronic acid | Electron-withdrawing Cl | Moderate to Good | Ring is electron-deficient, but Cl provides a second handle for coupling.[21] |
| 2-Aminopyrimidin-5-ylboronic acid | Unprotected amine | Poor to Moderate | Potential for catalyst inhibition by the basic amino group.[11] |
| 2-(Boc-amino)pyrimidin-5-ylboronic acid | Protected amine | Good to Excellent | Boc group prevents catalyst inhibition and side reactions.[7][10] |
| 2,4-Di-tert-butoxypyrimidin-5-ylboronic acid | Electron-donating O-tBu | Excellent | Enhanced stability (steric shielding) and favorable electronics for transmetalation.[12][13] |
Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following sections provide self-validating, step-by-step methodologies.
Synthesis of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid
This protocol is adapted from established literature procedures for the synthesis of substituted pyrimidinylboronic acids.[12][22][23] It involves the conversion of a di-chlorinated pyrimidine to a di-tert-butoxy derivative, followed by halogen-metal exchange and borylation.
Workflow Diagram
Caption: Synthetic workflow for a tert-butoxy pyrimidinylboronic acid.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Alkoxide Formation: Add sodium tert-butoxide (NaOtBu, 2.2 equivalents) portion-wise to the stirred THF.
-
Nucleophilic Substitution: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaOtBu suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: This step replaces the reactive chlorides with tert-butoxy groups. The reaction is monitored by TLC or LC-MS for the disappearance of starting material.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,4-di-tert-butoxy-5-bromopyrimidine. Purify by column chromatography if necessary.
-
Borylation Setup: Dissolve the purified 2,4-di-tert-butoxy-5-bromopyrimidine in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour. Causality: The n-BuLi performs a halogen-metal exchange with the bromine, creating a highly reactive pyrimidinyl-lithium intermediate.
-
Borate Trapping: Add triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) dropwise at -78 °C. Stir for 2 hours at this temperature, then allow the mixture to slowly warm to room temperature overnight. Causality: The nucleophilic pyrimidinyl-lithium attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis and Isolation: Cool the reaction to 0 °C and carefully quench by adding aqueous HCl (e.g., 1 M) until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid. The product can be purified by recrystallization or precipitation.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of a tert-butoxy-substituted pyrimidinylboronic acid with an aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equivalent), 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Add a suitable solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. Causality: Removal of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted homocoupling of the boronic acid.[18]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The tert-butoxy group is far more than a simple bulky substituent in the context of pyrimidinylboronic acid chemistry. Its strategic application provides a powerful lever to control multiple facets of the molecule's behavior. As a removable N-Boc group, it is an indispensable tool for preventing catalyst inhibition in aminopyrimidine couplings. As a permanent O-tBu substituent, it enhances the stability of the boronic acid through steric shielding while simultaneously activating the pyrimidine ring electronically, facilitating the crucial transmetalation step in Suzuki-Miyaura reactions. For researchers in drug discovery, understanding and leveraging these dual roles is key to the efficient and predictable synthesis of novel pyrimidine-containing compounds, accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Buy 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | 306935-93-3 [smolecule.com]
- 13. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nbinno.com [nbinno.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate: Sourcing and Application in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Among the vast array of reagents available, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate, a key intermediate in the synthesis of complex pyrimidine derivatives. We will explore its commercial availability, key quality attributes, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
The Strategic Importance of this compound in Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] The ability to functionalize the C5 position of the pyrimidine ring opens up a vast chemical space for structure-activity relationship (SAR) studies. This compound serves as a versatile building block for this purpose.[1]
The two tert-butoxy groups play a crucial role. They act as protecting groups for the pyrimidine's hydroxyl functionalities, preventing unwanted side reactions. More importantly, their steric bulk and electron-donating nature influence the reactivity of the boronic acid, enhancing its stability and solubility in organic solvents commonly used in cross-coupling reactions.[1] The boronic acid moiety itself is a key functional group that readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with a high degree of specificity and efficiency.
Commercial Availability and Supplier Comparison
A reliable and well-characterized source of starting materials is the foundation of reproducible research and development. This compound is available from a range of commercial suppliers, each offering various grades and quantities. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure lot-to-lot consistency.
Below is a comparative table of prominent commercial suppliers for this reagent. Please note that availability and specifications may vary, and it is always recommended to consult the supplier's website for the most current information.
| Supplier | CAS Number(s) | Typical Purity | Available Quantities | Notes |
| Smolecule | 306935-93-3 | In Stock | Custom | Offers a range of small-molecule compounds for research.[1][2] |
| Sigma-Aldrich (Combi-Blocks) | 306935-93-3 | ≥98% | Inquire | A well-established supplier with extensive documentation.[3] |
| Echemi (Multiple Vendors) | 109299-79-8 | 98% (Industrial Grade), 99% (Pharmacy Grade) | Inquire (Bulk Available) | A platform connecting various chemical manufacturers and traders.[4][5] |
| ChemScene | 109299-79-8 | ≥98% | Gram Scale | Provides detailed product information and related compounds.[6] |
| Santa Cruz Biotechnology | 109299-79-8 | For Research Use Only | Inquire | Offers the compound for research purposes, with CoA available.[7] |
| Accel Pharmtech | 109299-79-8 | For Research and Development Use Only | Inquire | Specializes in fine chemicals for R&D. |
| Zibo Hangyu Biotechnology | 109299-79-8 | 99% | Inquire | A China-based supplier.[8] |
Note: The CAS numbers 306935-93-3 and 109299-79-8 are often used interchangeably for the hydrate and anhydrous forms of the compound, respectively. It is crucial to verify the specific form with the supplier.
Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. The reaction of this compound with an aryl or heteroaryl halide (or triflate) provides a direct route to 5-substituted pyrimidine derivatives.
The following protocol is a representative, self-validating system that has been demonstrated to be effective for this transformation. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Workflow Diagram:
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Potassium carbonate is a common and effective base for activating the boronic acid. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity throughout the reaction.
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a concentration of ~0.1 M with respect to the aryl halide is a good starting point).
-
Rationale: 1,4-Dioxane is an excellent solvent for dissolving the organic reagents. The addition of water is often crucial for the transmetalation step and can increase the reaction rate. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heating is typically required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Rationale: Regular monitoring prevents prolonged heating, which can lead to byproduct formation and decomposition of the product or catalyst.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Rationale: This standard aqueous work-up removes the inorganic salts (e.g., potassium carbonate) and any water-soluble byproducts.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography is a standard and effective method for purifying the desired product from any remaining starting materials, byproducts, and catalyst residues.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of 5-substituted pyrimidine derivatives. Its commercial availability from a range of suppliers, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an attractive reagent for researchers in drug discovery and development. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this compound in their synthetic endeavors, with a strong emphasis on reproducibility and a thorough understanding of the underlying chemical principles.
References
- 1. Buy this compound | 306935-93-3 [smolecule.com]
- 2. Small-molecule Compounds | Smolecule [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. This compound, CasNo.109299-79-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
A Preliminary Investigation into the Reactivity of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of this privileged heterocycle is of paramount importance in drug discovery and development.[1] 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate emerges as a key building block, offering a versatile platform for the synthesis of complex molecular architectures.[3] This technical guide provides an in-depth preliminary investigation into the reactivity of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. We will explore the chemical properties, stability, and handling of this reagent, and provide a foundational experimental protocol for its use in carbon-carbon bond formation. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively utilize this valuable synthetic intermediate.
Introduction: The Significance of the Pyrimidine Moiety and its Boronic Acid Derivatives
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1] Its presence in the nucleobases of DNA and RNA underscores its biological importance. Consequently, the development of synthetic methodologies to construct and functionalize pyrimidine-containing compounds is a central theme in medicinal chemistry.[4]
Boronic acids have become indispensable tools in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction allows for the efficient and versatile formation of carbon-carbon bonds.[1] Pyrimidine boronic acids, in particular, serve as crucial intermediates for the direct installation of the pyrimidine scaffold into target molecules.[1]
This compound is a specialized derivative that offers distinct advantages. The two tert-butoxy groups act as protecting groups, enhancing the compound's solubility and modulating its reactivity.[3] The boronic acid moiety at the 5-position generally exhibits favorable reactivity in Suzuki-Miyaura couplings.[1] This guide will delve into the practical aspects of harnessing the reactivity of this specific boronic acid.
Physicochemical Properties and Stability Considerations
A thorough understanding of the physicochemical properties and stability of this compound is crucial for its effective use and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁BN₂O₄·H₂O | [6][7] |
| Molecular Weight | 286.17 g/mol | [8] |
| Appearance | Solid | [9] |
| Boiling Point | 431.4°C at 760 mmHg | [8][10] |
| Flash Point | 214.7°C | [8][10] |
| Density | 1.13 g/cm³ | [8][10] |
Boronic acids, in general, are susceptible to certain decomposition pathways that can impact their shelf-life and reactivity.[11][12] Key considerations include:
-
Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially in the presence of moisture or protic solvents.[12]
-
Oxidation: Boronic acids can undergo oxidative degradation.[12][13] While generally more stable than boranes, care should be taken to avoid exposure to strong oxidizing agents.[9]
-
Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[12] This is often a reversible process.[12]
The hydrate form of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid is intended to improve its stability and solubility in aqueous environments.[3] However, proper storage is still essential. It is recommended to store the compound under refrigeration.[7]
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful transformation enables the formation of a C-C bond between the pyrimidine ring and a variety of aryl or heteroaryl halides.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic acid is most critical during the transmetalation step.
For 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid, the electronic environment at the 5-position of the pyrimidine ring is generally favorable for the transmetalation step.[1] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring can influence the reactivity.[1]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a foundational, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[1]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv).
-
Addition of Boronic Acid: Add this compound (1.1 - 1.5 equiv).
-
Addition of Base and Catalyst: Add the base (2.0 - 3.0 equiv) and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Role of tert-Butoxy Protecting Groups and Deprotection Strategies
The two tert-butoxy groups on the pyrimidine ring in the title compound serve as protecting groups.[3] These bulky groups can prevent unwanted side reactions at the 2- and 4-positions of the pyrimidine ring and enhance solubility in organic solvents.[3]
Following the successful Suzuki-Miyaura coupling, it is often necessary to remove these protecting groups to reveal the final desired product. The tert-butyl group is typically removed under acidic conditions.[14]
Common Deprotection Reagents and Conditions:
-
Trifluoroacetic acid (TFA): A common and effective reagent for Boc deprotection. The reaction is typically carried out in a solvent such as dichloromethane (DCM) at room temperature.[15]
-
Hydrochloric acid (HCl) in an organic solvent: A solution of HCl in dioxane or methanol can also be used.[15]
-
Aqueous phosphoric acid: A milder and more environmentally friendly option for Boc deprotection.[16]
It is important to note that the choice of deprotection conditions should be compatible with other functional groups present in the molecule.[15] For instance, if a tert-butyl ester is also present, selective deprotection of the N-Boc group can be challenging, though specific methods have been developed.[17]
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of functionalized pyrimidine derivatives. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, providing a direct route to biaryl and heteroaryl pyrimidines. A sound understanding of its stability, handling, and reactivity is essential for its successful application in research and development.
Future investigations could focus on expanding the scope of its reactivity in other cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura type couplings. Furthermore, the development of more efficient and selective deprotection methods for the tert-butoxy groups will continue to be an area of interest. As the demand for novel pyrimidine-based therapeutics grows, the importance of building blocks like this compound will undoubtedly increase, paving the way for the discovery of new and improved medicines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 3. Buy this compound | 306935-93-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. This compound, CasNo.109299-79-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. echemi.com [echemi.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Ethers [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling with 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
An In-Depth Guide to the Suzuki-Miyaura Coupling with 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a structure of profound interest. Its presence is integral to a vast array of biologically active compounds, including vital anticancer, antiviral, and anti-inflammatory agents.[1][3][4] Consequently, methods for the direct and efficient incorporation of the pyrimidine moiety are of paramount importance.
This application note provides a detailed guide to utilizing a specialized and highly valuable building block: This compound . We will delve into its unique chemical properties, the mechanistic nuances of its application in Suzuki-Miyaura couplings, and provide robust, field-proven protocols for its successful implementation. This guide is designed to equip researchers with the expertise to confidently leverage this reagent for the synthesis of complex, high-value molecules.
Reagent Profile: Understanding this compound
The subject of this guide is a versatile and strategically designed reagent for organic synthesis. Its structure is tailored to overcome common challenges associated with heteroaromatic coupling partners.
Molecular Structure and Properties:
-
CAS Number: 306935-93-3[5]
-
Molecular Formula: C₁₂H₂₁BN₂O₄ (anhydrous)[6]
-
Molecular Weight: 268.12 g/mol (anhydrous)[6]
The key to this reagent's utility lies in its specific substitution pattern:
-
5-ylboronic Acid Group: The placement of the boronic acid at the C5 position of the pyrimidine ring is electronically favorable for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Unlike the more challenging 2- or 4-substituted isomers, 5-pyrimidinylboronic acids generally exhibit excellent reactivity and lead to high yields.[1]
-
2,4-Di(tert-butoxy) Groups: These bulky tert-butoxy groups serve multiple critical functions.[7]
-
Protecting Groups: They act as protecting groups for the otherwise reactive positions on the pyrimidine ring.
-
Enhanced Solubility: They significantly increase the molecule's solubility in common organic solvents used for cross-coupling reactions.[7]
-
Modulation of Electronics: As electron-donating groups, they can increase the electron density of the pyrimidine ring, which may favorably influence the transmetalation step.[1]
-
This unique combination of features makes this compound an effective and versatile building block for constructing complex molecular architectures.[7]
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
A successful coupling hinges on a fundamental understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
References
The Strategic Application of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the pyrimidine scaffold, are of immense interest to researchers in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials. 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate has emerged as a key building block, offering a strategic entry point for the introduction of a protected 2,4-dihydroxypyrimidine-5-yl moiety. The tert-butoxy protecting groups enhance solubility in organic solvents and modulate the reactivity of the pyrimidine ring, making it a valuable reagent in palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide to the application of this versatile reagent, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Core Principles and Mechanistic Insights
The utility of this compound lies in its ability to participate in the Suzuki-Miyaura cross-coupling, a powerful carbon-carbon bond-forming reaction. This reaction, foundational to modern synthetic chemistry, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or heteroaryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.
The tert-butoxy groups on the pyrimidine ring of this compound serve a dual purpose. They act as protecting groups for the hydroxyl functionalities, preventing unwanted side reactions, and their steric bulk can influence the regioselectivity of the coupling. Furthermore, their electron-donating nature can impact the electronic properties of the pyrimidine ring, potentially influencing the rate of transmetalation.
Application in Suzuki-Miyaura Cross-Coupling: A Protocol
The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
General Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
Step-by-Step Protocol:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-di-tert-butoxy-5-arylpyrimidine.
Illustrative Reaction Conditions:
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving pyrimidine boronic acids, which can serve as a starting point for optimization with this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | t-Amyl alcohol | 120 | 12 | 82 | [2] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 51 | [3] |
| 3-Bromopyridine | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (aq) | Dioxane | 120 (MW) | 0.25 | 100 | [4] |
| Aryl Bromides | Pd₂(dba)₃ (1.5) | JohnPhos (4.5) | K₃PO₄ | 1,4-Dioxane | 110 | 17 | up to 91 | [5] |
Deprotection of the Di-tert-butoxy Group: Unveiling the Core Scaffold
Following the successful Suzuki-Miyaura coupling, the tert-butoxy protecting groups can be readily removed to yield the corresponding 5-aryl-2,4(1H,3H)-pyrimidinedione (5-aryluracil). Acid-catalyzed hydrolysis is the most common method for this transformation.
General Deprotection Scheme:
Caption: Acid-catalyzed deprotection of the di-tert-butoxy pyrimidine.
Deprotection Protocol:
-
Dissolution: Dissolve the 2,4-di-tert-butoxy-5-arylpyrimidine in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude product can often be purified by recrystallization or precipitation. In some cases, a mild basic workup may be necessary to neutralize any remaining acid.
Causality in Experimental Choices: The choice of a strong acid like TFA is crucial as it readily protonates the ether oxygen of the tert-butoxy group, initiating the cleavage to form a stable tert-butyl cation and the desired diol. The use of a scavenger, such as triethylsilane, can be beneficial to trap the liberated tert-butyl cations, preventing potential side reactions with electron-rich aromatic rings.[6]
Troubleshooting and Key Considerations
-
Low Yield in Suzuki Coupling: If the Suzuki-Miyaura coupling gives a low yield, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of ligand can be particularly critical for challenging substrates. Microwave-assisted heating can also significantly improve reaction rates and yields.[7]
-
Homocoupling of Boronic Acid: The formation of biaryl products from the homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and using a less reactive base.
-
Incomplete Deprotection: If the deprotection of the tert-butoxy groups is incomplete, increasing the reaction time or the concentration of the acid may be necessary. In some cases, gentle heating might be required.
-
Stability of the Boronic Acid: Boronic acids can be susceptible to degradation, particularly protodeboronation. It is advisable to store this compound in a cool, dry place and to use it promptly after opening.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 5-aryl-2,4-dihydroxypyrimidines. Its application in the Suzuki-Miyaura cross-coupling reaction, followed by a straightforward deprotection step, provides a reliable and modular route to a wide range of functionalized pyrimidine derivatives. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for the successful application of this important synthetic building block in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a quintessential example of such a structure.[1][2][3][4] Its prevalence is not coincidental but is deeply rooted in its fundamental role in biological systems. As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, placing them at the very heart of cellular machinery.[1][5][6] This inherent biological relevance, combined with versatile synthetic accessibility and the ability to form crucial hydrogen bonding interactions with protein targets, has made the pyrimidine nucleus a fertile ground for drug discovery across a vast spectrum of diseases.[7][8]
This guide provides an in-depth exploration of the applications of pyrimidine building blocks in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a survey of their roles but also actionable insights into their synthesis and optimization. We will delve into key therapeutic areas where pyrimidines have made a significant impact, provide detailed, field-proven synthetic protocols for their construction and functionalization, and analyze the structure-activity relationships that govern their therapeutic efficacy.
Part 1: The Pyrimidine Scaffold in Action: Key Therapeutic Areas
The structural versatility of the pyrimidine ring allows it to be tailored to interact with a wide array of biological targets.[9][10] This has led to the development of pyrimidine-based drugs across numerous therapeutic classes.
Oncology: A Cornerstone of Cancer Therapy
The fight against cancer is arguably where pyrimidine-based drugs have had their most profound impact. Their mechanisms of action are diverse, ranging from antimetabolites that disrupt DNA synthesis to highly targeted kinase inhibitors.[6][10]
-
Kinase Inhibitors: A significant portion of modern cancer therapy focuses on inhibiting protein kinases, enzymes that regulate cellular growth and proliferation and are often dysregulated in cancer. Pyrimidine and fused-pyrimidine scaffolds, such as pyrazolopyrimidine, are excellent isosteres of the adenine ring of ATP, allowing them to bind competitively to the kinase ATP-binding site and block its function.[11][12] This has led to the approval of numerous blockbuster drugs.[13]
-
Imatinib (Gleevec): A phenylamino-pyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase.[10]
-
Gefitinib (Iressa): A quinazoline (a fused pyrimidine) derivative used in non-small cell lung cancer that targets the epidermal growth factor receptor (EGFR) kinase.
-
Ibrutinib (Imbruvica): A pyrazolo[3,4-d]pyrimidine-based covalent inhibitor of Bruton's tyrosine kinase (BTK) used for B-cell cancers.[11][12]
-
Caption: Pyrimidine inhibitors mimic ATP to block kinase activity.
-
Antimetabolites: These drugs interfere with the normal metabolic pathways required for DNA and RNA synthesis.[14] By mimicking natural pyrimidines, they are incorporated into cellular processes and subsequently halt them.
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is converted in the body to a metabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[5][10]
-
Gemcitabine: A nucleoside analog that, once phosphorylated, inhibits ribonucleotide reductase and competes with natural nucleosides for incorporation into DNA, leading to chain termination and apoptosis.[10]
-
Infectious Diseases: Combating Viruses and Bacteria
Pyrimidine derivatives are also vital weapons in the arsenal against infectious diseases.
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs that target viral polymerases.[15] The virus mistakenly incorporates these "faulty" building blocks during replication, which terminates the process.
-
Zidovudine (AZT): An analog of thymidine, AZT was the first drug approved for the treatment of HIV.[5] It inhibits the viral enzyme reverse transcriptase.[8]
-
Lamivudine: A cytidine analog used to treat both HIV and Hepatitis B by inhibiting their respective reverse transcriptase and polymerase enzymes.[15][16]
-
-
Antibacterial Agents: Pyrimidines form the core of drugs that target essential bacterial metabolic pathways not present in humans.
-
Trimethoprim: This drug selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme necessary for the synthesis of tetrahydrofolic acid, a cofactor in DNA synthesis. The human form of the enzyme is significantly less sensitive, providing a therapeutic window.
-
Part 2: Synthetic Strategies & Key Protocols
The widespread use of pyrimidines is enabled by robust and flexible synthetic methodologies. Here, we detail two foundational protocols for the synthesis and functionalization of the pyrimidine core.
Foundational Synthesis: The Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient and atom-economical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[17][18][19] These DHPMs are not only biologically active themselves but also serve as versatile intermediates for further chemical modification.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is acid-catalyzed.[20] While classic conditions use strong mineral acids like HCl, modern protocols often employ Lewis acids (e.g., Cu(II), BCl₃) or milder Brønsted acids which can improve yields and reduce side reactions.[19] The acid's primary role is to activate the aldehyde carbonyl for nucleophilic attack and to catalyze the final dehydration step.
-
Solvent: The reaction can be run in various solvents (e.g., ethanol, THF) or even under solvent-free conditions, which aligns with green chemistry principles.[21][22] The choice often depends on the solubility of the reactants and the reaction temperature.
Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Reagent | M.W. | Amount | Moles |
| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 10.0 mmol |
| Ethyl Acetoacetate | 130.14 | 1.30 g (1.28 mL) | 10.0 mmol |
| Urea | 60.06 | 0.72 g | 12.0 mmol |
| Copper(II) triflate | 361.64 | 181 mg | 0.5 mmol |
| Ethanol | 46.07 | 20 mL | - |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (10.0 mmol), ethyl acetoacetate (10.0 mmol), urea (12.0 mmol), and ethanol (20 mL).
-
Stir the mixture to achieve a homogeneous solution or a fine suspension.
-
Add the catalyst, copper(II) triflate (5 mol%), to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to yield pure white crystals.
-
Self-Validation: Dry the product under vacuum and determine the yield. Characterize by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Caption: A typical experimental workflow for the Biginelli reaction.
Functionalization: Suzuki-Miyaura Cross-Coupling
To build the complex molecules required for modern drugs, the pyrimidine core must be decorated with various substituents. The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between a halopyrimidine and a boronic acid.[23][24]
Causality Behind Experimental Choices:
-
Halogen Reactivity: The reactivity of halopyrimidines in Suzuki couplings is dictated by the C-X bond strength and the electron-deficient nature of the ring.[25][26] The general reactivity order is I > Br > Cl. Chloropyrimidines are often preferred due to lower cost and greater starting material availability, but they may require more active catalysts or harsher conditions.[23][25] The C4 position is generally more reactive than the C2 position in dichloropyrimidines.[26]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Pd(PPh₃)₄ is a common and effective catalyst.[26] The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[24][27]
Protocol: Regioselective Synthesis of 2-Chloro-4-phenylpyrimidine
| Reagent | M.W. | Amount | Moles |
| 2,4-Dichloropyrimidine | 148.98 | 1.49 g | 10.0 mmol |
| Phenylboronic Acid | 121.93 | 1.34 g | 11.0 mmol |
| Pd(PPh₃)₄ | 1155.56 | 578 mg | 0.5 mmol |
| K₂CO₃ (anhydrous) | 138.21 | 2.76 g | 20.0 mmol |
| 1,4-Dioxane/H₂O (4:1) | - | 50 mL | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (10.0 mmol), phenylboronic acid (11.0 mmol), K₂CO₃ (20.0 mmol), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (40 mL of 1,4-dioxane and 10 mL of water) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the 2-chloro-4-phenylpyrimidine product. Confirm structure and purity via NMR and MS analysis.
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications to the pyrimidine scaffold affect biological activity is the cornerstone of medicinal chemistry optimization. Below is a representative SAR table for a hypothetical series of 2,4-disubstituted pyrimidine kinase inhibitors targeting EGFR.
| Compound | R¹ (Position 4) | R² (Position 2) | EGFR IC₅₀ (nM) | Notes |
| 1 | 3-chloro-4-fluoroaniline | N-methylpiperazine | 150 | Initial lead compound. |
| 2 | Aniline | N-methylpiperazine | 850 | Loss of halogen substituents decreases potency. |
| 3 | 3-ethynylaniline | N-methylpiperazine | 5 | Ethynyl group forms key interaction in the active site. |
| 4 | 3-chloro-4-fluoroaniline | Morpholine | 200 | Morpholine is less optimal than piperazine for solubility/potency. |
| 5 | 3-chloro-4-fluoroaniline | Acrylamide | 1 (Covalent) | Acrylamide acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site. |
SAR Analysis:
-
Position 4: The substitution pattern on the aniline ring is critical for binding. Halogenation (Compound 1 vs. 2) is beneficial, likely for specific interactions in a hydrophobic pocket. The introduction of an alkyne (Compound 3) dramatically increases potency, suggesting a specific favorable interaction.
-
Position 2: This position often points towards the solvent-exposed region of the active site. It is frequently modified to tune physicochemical properties like solubility. The N-methylpiperazine (Compound 1) provides a good balance of potency and solubility. The acrylamide group (Compound 5) transforms the inhibitor into a covalent binder, leading to irreversible inhibition and high potency.
Conclusion
The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery.[1][3] Its fundamental biological role, combined with its synthetic tractability and capacity for precise molecular interactions, ensures its continued prominence in medicinal chemistry. From foundational chemotherapies to the latest generation of targeted inhibitors, pyrimidine-based drugs have consistently provided solutions to complex medical challenges.[5][28] The synthetic protocols and SAR insights provided herein serve as a practical guide for researchers looking to harness the remarkable potential of this versatile building block. As our understanding of disease biology deepens, the creative functionalization of the pyrimidine core will undoubtedly lead to the next generation of innovative and life-saving therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. scispace.com [scispace.com]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 18. organicreactions.org [organicreactions.org]
- 19. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 20. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 21. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
Application Notes & Protocols: 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of a Sterically Hindered Pyrimidine Building Block
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a multitude of biologically active compounds, including a range of kinase inhibitors.[1][2] 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate has emerged as a particularly valuable intermediate for the synthesis of complex pharmaceutical agents.[3] Its unique substitution pattern, featuring two bulky tert-butoxy groups, offers both steric hindrance that can direct reaction regioselectivity and enhanced solubility in organic solvents.[3] The boronic acid moiety at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and technical insights into the effective utilization of this key building block.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 306935-93-3 | |
| Molecular Formula | C₁₂H₂₁BN₂O₄·H₂O | |
| Molecular Weight | 286.13 g/mol (hydrate) | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [6] |
| Storage Conditions | Refrigerated, under inert atmosphere (e.g., Nitrogen) | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [7] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for coupling with a wide range of aryl and heteroaryl halides.[8] The electron-deficient nature of the pyrimidine ring enhances its reactivity in such cross-coupling reactions.[8]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a representative procedure for the efficient synthesis of a 5-aryl-2,4-di(tert-butoxy)pyrimidine derivative using microwave irradiation, which significantly reduces reaction times and can improve yields compared to conventional heating.[9]
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)[9]
-
Base (e.g., K₂CO₃, 3.0 eq)[9]
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial, combine this compound (e.g., 0.5 mmol, 143 mg), the desired aryl bromide (0.55 mmol), potassium carbonate (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Solvent Addition: Add 5 mL of the degassed 4:1 1,4-dioxane/water solvent mixture to the vial. Rationale: A degassed solvent is crucial to prevent oxidation of the palladium(0) catalyst, which would lead to catalyst deactivation and lower yields. The aqueous component is necessary for the activation of the boronic acid.
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at 120 °C for 20 minutes with stirring. Rationale: Microwave heating provides rapid and uniform heating, accelerating the reaction rate. The temperature and time can be optimized for different substrates.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).[9]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-di(tert-butoxy)pyrimidine.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
The pyrimidine core is a prevalent "hinge-binding" motif in many kinase inhibitors, forming hydrogen bonds with the kinase hinge region.[1] this compound is a key starting material for the synthesis of various substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors, such as those targeting Aurora kinases.[10][11]
Synthetic Pathway Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor Precursor
The following diagram illustrates a general synthetic route where this compound is used to construct a key intermediate for a kinase inhibitor.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the quality and reactivity of boronic acids.
| Parameter | Recommendation | Rationale |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[7][12] Refrigeration is recommended. | Boronic acids are susceptible to dehydration to form boroxines (cyclic trimers) and can be hygroscopic.[13][14] An inert atmosphere prevents oxidation. |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust. | Prevents inhalation of potentially irritating dust and avoids skin and eye contact.[7] |
| Stability | Relatively stable to air and moisture compared to other organometallic reagents.[15] However, can undergo protodeboronation under harsh acidic or basic conditions.[13] | While more stable than many alternatives, prolonged exposure to moisture and non-neutral pH can lead to degradation.[12][13] |
Analytical Characterization
Confirming the identity and purity of this compound is essential before use.
| Technique | Expected Results and Considerations |
| ¹H NMR | Characteristic peaks for the tert-butyl groups (singlet, ~1.6 ppm, 18H) and the pyrimidine proton (singlet, ~8.8 ppm, 1H). The B(OH)₂ protons are often broad and may exchange with solvent. |
| LC-MS | A common challenge in the analysis of boronic acids is the in-source formation of boroxines (cyclic trimers).[16] Using optimized UPLC-MS methods with specific cone voltages can minimize this and enhance the intensity of the [M+H]⁺ ion peak.[16][17] Derivatization can also be employed for trace-level quantification.[18] |
| RP-HPLC | Reversed-phase HPLC can be used for purity assessment. Method development may be required to achieve good peak shape and retention for this relatively polar compound.[19][20] |
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 306935-93-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. laballey.com [laballey.com]
- 13. benchchem.com [benchchem.com]
- 14. borax.com [borax.com]
- 15. nbinno.com [nbinno.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. waters.com [waters.com]
Application Notes and Protocols for C-C Bond Formation Using Pyrimidinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone motif in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, making it a privileged scaffold in the design of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the synthesis of functionalized pyrimidines, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Pyrimidinylboronic acids and their derivatives are key building blocks in this context, allowing for the direct and versatile installation of the pyrimidine moiety into complex molecular architectures.[1]
This guide provides a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of pyrimidinylboronic acids, with a focus on the underlying principles that govern reaction success. We will delve into the challenges associated with these couplings, particularly for nitrogen-containing heterocycles, and present detailed protocols and strategies to overcome them.
Understanding the Challenges: The "2-Pyridyl Problem" and Protodeboronation
The Suzuki-Miyaura coupling of heteroarylboronic acids, especially those containing nitrogen, presents unique challenges compared to their purely carbocyclic counterparts. For pyrimidinylboronic acids, the position of the boronic acid group on the ring significantly influences reactivity.[2]
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This effect is most pronounced for 2-pyrimidinylboronic acids , where the proximity of the nitrogen at the 1-position to the boronic acid group facilitates the formation of a stable, inactive palladium complex.[2] This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2]
-
Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively consuming the starting material.[3] Electron-deficient heteroaryl boronic acids, including pyrimidinylboronic acids, are particularly susceptible to protodeboronation, especially under basic reaction conditions.[2] 2-Pyrimidinylboronic acid is the most prone to this decomposition pathway.[2]
Comparative Reactivity of Pyrimidinylboronic Acid Isomers
The reactivity of pyrimidinylboronic acids in Suzuki-Miyaura coupling is highly dependent on the position of the boronic acid substituent:
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and well-behaved coupling partners. The electronic environment at the 5-position is favorable for the crucial transmetalation step in the catalytic cycle, leading to high yields with a variety of coupling partners.[2]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the two nitrogen atoms influences the reactivity of the boronic acid at the 4-position. While successful couplings have been reported, they often require more reactive electrophiles or carefully optimized catalyst systems to achieve good results.[2]
-
2-Pyrimidinylboronic Acids: As mentioned, these are the most challenging isomers due to catalyst inhibition and a high propensity for protodeboronation.[2] Overcoming these hurdles often necessitates the use of advanced catalytic systems and more stable boronic acid derivatives.[2]
Key Reaction Parameters and Their Mechanistic Rationale
The success of a Suzuki-Miyaura coupling with pyrimidinylboronic acids hinges on the careful selection of several key reaction parameters. The following sections provide an in-depth look at these parameters and the reasoning behind their selection.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is paramount for a successful coupling, especially with challenging heteroaryl substrates.
-
Palladium Precatalysts: Modern, well-defined palladium precatalysts have largely replaced the in-situ generation of the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts, such as the Buchwald palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2), offer improved stability, reproducibility, and catalytic activity at low loadings.[4]
-
Ligands: For the coupling of pyrimidinylboronic acids, particularly the challenging 2-isomer, bulky and electron-rich phosphine ligands are highly effective.[2] Ligands developed by the Buchwald and Fu groups, such as SPhos , XPhos , and RuPhos , have proven to be particularly adept at:
-
Promoting Oxidative Addition: The electron-rich nature of these ligands facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Facilitating Reductive Elimination: Their steric bulk promotes the final reductive elimination step, releasing the desired product and regenerating the active catalyst.
-
Mitigating Catalyst Deactivation: The bulky nature of these ligands can create a "pocket" around the palladium center, sterically hindering the coordination of the pyrimidine nitrogen and thus reducing catalyst inhibition.[5]
-
| Catalyst / Ligand System | Substrate Type | Key Advantages |
| Pd(PPh₃)₄ | 5- and 4-Pyrimidinylboronic acids (less challenging couplings) | Readily available, effective for simpler substrates.[6] |
| Pd(dppf)Cl₂ | General purpose | Good for a range of substrates, but may be less effective for challenging couplings. |
| Buchwald Ligands (SPhos, XPhos) with Pd Precatalysts | 2-, 4-, and 5-Pyrimidinylboronic acids (especially challenging couplings) | High activity, broad substrate scope, overcomes catalyst inhibition.[7] |
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction, and its selection can significantly impact the yield and side product formation. The primary functions of the base are:
-
Activation of the Boronic Acid: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8]
-
Facilitating Ligand Exchange: The base is involved in the ligand exchange on the palladium center after oxidative addition.
Commonly used bases include:
-
Potassium Carbonate (K₂CO₃): A versatile and widely used base, often in an aqueous solvent mixture.[6]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for challenging couplings, including those with aryl chlorides.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can enhance reaction rates, but its hygroscopic nature requires careful handling.
For sensitive substrates prone to protodeboronation, a weaker base like potassium fluoride (KF) can be employed.
Solvent System
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate. Common solvent systems for Suzuki-Miyaura couplings of pyrimidinylboronic acids include:
-
1,4-Dioxane/Water: A widely used and effective solvent mixture. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]
-
Toluene/Water: Another common biphasic system.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can be useful for less soluble substrates. However, they can be difficult to remove and may lead to side reactions at high temperatures.
Crucially, all solvents should be thoroughly degassed before use to remove dissolved oxygen, which can lead to oxidative degradation of the catalyst and promote the unwanted homocoupling of the boronic acid.[5]
Reaction Temperature and Time
The optimal reaction temperature and time will depend on the reactivity of the specific substrates and the chosen catalyst system.
-
Conventional Heating: Reactions are typically heated to temperatures between 80-120 °C.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique for accelerating Suzuki-Miyaura couplings.[1] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[1] Typical microwave conditions involve heating to 100-150 °C for 10-30 minutes.[2]
Overcoming Key Challenges: Advanced Strategies
For particularly challenging couplings, such as those involving 2-pyrimidinylboronic acids, several advanced strategies can be employed.
Using Boronic Acid Derivatives
To circumvent the instability and high rate of protodeboronation of some pyrimidinylboronic acids, more stable derivatives can be used.
-
Pinacol Esters: These are more stable than the corresponding boronic acids but may exhibit lower reactivity.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[9] They act as a "slow-release" form of the boronic acid under the basic conditions of the Suzuki-Miyaura coupling, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[3][10]
Caption: Workflow for using MIDA boronates to minimize protodeboronation.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of pyrimidinylboronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for many 5- and 4-pyrimidinylboronic acids.
Materials:
-
Pyrimidinylboronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 2:1 v/v)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add the pyrimidinylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Protocol for Challenging Couplings of 2-Pyrimidinylboronic Acids
This protocol utilizes a modern palladium precatalyst and a bulky phosphine ligand to address the challenges associated with 2-pyrimidinylboronic acids.
Materials:
-
2-Pyrimidinylboronic acid or its MIDA boronate derivative (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl/heteroaryl halide, the 2-pyrimidinylboronic acid derivative, the palladium precatalyst, and the base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a more active precatalyst/ligand system (e.g., XPhos Pd G2). |
| Catalyst inhibition (especially with 2-isomers) | Increase catalyst loading; use a bulkier ligand (e.g., XPhos, SPhos). | |
| Insufficiently reactive halide | Switch from a chloride to a bromide or iodide. | |
| Significant protodeboronation | Reaction conditions too harsh | Lower the reaction temperature; use a milder base (e.g., KF); shorten the reaction time. |
| Unstable boronic acid | Use a more stable derivative like a MIDA boronate.[3] | |
| Formation of homocoupling byproduct | Presence of oxygen | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[5] |
Conclusion
The Suzuki-Miyaura cross-coupling of pyrimidinylboronic acids is a powerful and versatile method for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. While challenges such as catalyst inhibition and protodeboronation can arise, particularly with 2-substituted pyrimidines, a rational approach to the selection of the catalyst, ligand, base, and solvent system can lead to high-yielding and reproducible reactions. The use of modern palladium precatalysts, bulky electron-rich phosphine ligands, and stable boronic acid derivatives like MIDA boronates provides a robust toolkit for overcoming these challenges. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and efficiency. By understanding the underlying mechanistic principles and employing the strategies and protocols outlined in this guide, researchers can confidently and effectively utilize pyrimidinylboronic acids in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Pyrimidines in HIV Research
Introduction: The Pivotal Role of Pyrimidines in Combating HIV
The human immunodeficiency virus (HIV) remains a formidable global health challenge, necessitating the continuous development of novel and effective antiretroviral agents. A key target in anti-HIV drug design is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[3] These compounds bind to an allosteric site on the enzyme, known as the NNRTI binding pocket (NNIBP), inducing conformational changes that inhibit its function.[4][5]
Among the various heterocyclic scaffolds explored for NNRTI development, the 2,4,5-trisubstituted pyrimidine core has emerged as a privileged structure.[6] This is largely due to its synthetic tractability and the ability of its derivatives, particularly the diarylpyrimidine (DAPY) class, to exhibit potent anti-HIV activity, often with a high genetic barrier to resistance.[7][8] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2,4,5-trisubstituted pyrimidines for researchers and drug development professionals in the field of HIV research.
Strategic Synthesis of 2,4,5-Trisubstituted Pyrimidines
The synthesis of a 2,4,5-trisubstituted pyrimidine library for anti-HIV drug discovery typically begins with a common pyrimidine precursor, which is then elaborated through a series of chemical transformations. A general and effective approach involves the use of a dichlorinated pyrimidine as a versatile starting material.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of 2,4,5-trisubstituted pyrimidines, starting from 2,4-dichloro-5-iodopyrimidine. This strategy allows for the sequential and controlled introduction of various substituents at the 2, 4, and 5 positions of the pyrimidine ring.
Caption: General synthetic workflow for 2,4,5-trisubstituted pyrimidines.
Detailed Experimental Protocol: Synthesis of a Diarylpyrimidine (DAPY) Analog
This protocol provides a step-by-step method for the synthesis of a representative 2,4,5-trisubstituted pyrimidine, a diarylpyrimidine (DAPY) analog, which is a potent class of HIV-1 NNRTIs.
Step 1: Synthesis of 4-((4-chloro-5-iodopyrimidin-2-yl)amino)benzonitrile
-
Reagents and Materials:
-
2,4-dichloro-5-iodopyrimidine
-
4-aminobenzonitrile
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in acetonitrile, add 4-aminobenzonitrile (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Step 2: Suzuki Coupling for the Introduction of the Second Aryl Group
-
Reagents and Materials:
-
4-((4-chloro-5-iodopyrimidin-2-yl)amino)benzonitrile
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., Na2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine 4-((4-chloro-5-iodopyrimidin-2-yl)amino)benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Step 3: Introduction of the Amino Side Chain at C4
-
Reagents and Materials:
-
The product from Step 2
-
Amine (e.g., 3-(dimethylamino)propylamine) (1.5 eq)
-
Solvent (e.g., n-butanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in n-butanol.
-
Add the desired amine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization to yield the target 2,4,5-trisubstituted pyrimidine.
-
Structure-Activity Relationship (SAR) of 2,4,5-Trisubstituted Pyrimidines
The antiviral potency and resistance profile of 2,4,5-trisubstituted pyrimidines are highly dependent on the nature of the substituents at the 2, 4, and 5 positions of the pyrimidine core.[6]
Key SAR Insights:
-
Position 2: Generally substituted with an aniline or a substituted aniline moiety. The electronic properties of the substituents on the aniline ring can influence the binding affinity.
-
Position 4: Typically bears an amino group, often with a flexible linker to a basic nitrogen atom. This portion of the molecule can interact with the solvent-exposed region of the NNIBP.
-
Position 5: This position is crucial for accommodating mutations in the NNIBP. Introduction of small, flexible groups or heteroaromatic rings can enhance the activity against resistant HIV-1 strains.[9]
The following diagram illustrates the key regions of the 2,4,5-trisubstituted pyrimidine scaffold and their general roles in binding to the HIV-1 reverse transcriptase.
Caption: Key pharmacophoric regions of 2,4,5-trisubstituted pyrimidines.
Quantitative SAR Data Summary
The following table summarizes illustrative SAR data for a series of 2,4,5-trisubstituted pyrimidines, highlighting the impact of different substituents on anti-HIV activity.
| Compound ID | R2 Substituent (Position 2) | R4 Substituent (Position 4) | R5 Substituent (Position 5) | EC50 (nM) vs. WT HIV-1 | EC50 (nM) vs. Resistant Strain (K103N+Y181C) |
| 1a | 4-cyanoanilino | 3-(dimethylamino)propylamino | Phenyl | 5.93 | 415 |
| 1b | 4-cyanoanilino | 3-(dimethylamino)propylamino | 2-Thienyl | 2.80 | 134 |
| 1c | 4-cyanoanilino | 3-(dimethylamino)propylamino | 3-Furyl | 2.51 | 108 |
Data is illustrative and compiled from findings in the cited literature.[9][10]
Biological Evaluation of 2,4,5-Trisubstituted Pyrimidines
Once synthesized and purified, the novel pyrimidine derivatives must be evaluated for their biological activity.
Protocol for In Vitro Anti-HIV Assay (MTT Method)
This protocol outlines a common method for assessing the antiviral activity and cytotoxicity of the synthesized compounds.
-
Cell Culture:
-
Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
-
Antiviral Activity Assay:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB).
-
Incubate the plate for 5 days at 37 °C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.[9]
-
-
Cytotoxicity Assay:
-
Follow the same procedure as the antiviral assay but without the addition of the virus.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[9]
-
Determine the selectivity index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Troubleshooting and Safety Considerations
-
Synthesis:
-
Low Yields in Suzuki Coupling: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Incomplete SNAr Reactions: Reactions at the C2 and C4 positions of the pyrimidine ring can be sluggish. Ensure adequate reaction times and temperatures. The choice of solvent can also be critical.
-
-
Safety:
-
Handle all chlorinated and iodinated reagents in a well-ventilated fume hood.
-
Palladium catalysts are flammable and should be handled with care.
-
The biological activity of the synthesized compounds is unknown; therefore, appropriate personal protective equipment (PPE) should be worn at all times.
-
Conclusion
The 2,4,5-trisubstituted pyrimidine scaffold is a highly validated and promising platform for the development of novel HIV-1 NNRTIs. The synthetic routes are well-established and offer a high degree of flexibility for the introduction of diverse chemical functionalities. A thorough understanding of the structure-activity relationships is crucial for the rational design of new derivatives with improved potency and resistance profiles. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize and evaluate new 2,4,5-trisubstituted pyrimidine candidates in the ongoing effort to combat HIV/AIDS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidines
Introduction: Accelerating Drug Discovery with Microwave-Assisted Pyrimidine Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it indispensable for the derivatization of pyrimidine rings in the drug discovery process.[1][2][4] Halogenated pyrimidines are particularly effective substrates for these reactions due to the electron-deficient nature of the pyrimidine ring, which enhances their reactivity compared to analogous benzene halides.[2][5][6]
Conventional heating methods for Suzuki coupling often require long reaction times, which can lead to the formation of impurities and lower yields.[7][8] Microwave-assisted synthesis has emerged as a transformative technology, offering significant advantages such as dramatically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced reproducibility.[4][7][8] This application note provides a comprehensive guide to the experimental setup and detailed protocols for the efficient synthesis of substituted pyrimidines via microwave-assisted Suzuki-Miyaura cross-coupling reactions.
The Rationale Behind Microwave Chemistry
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This targeted energy input can overcome activation energy barriers more efficiently than conventional heating, resulting in accelerated reaction rates and often cleaner reaction profiles with fewer byproducts.[7][8] For the Suzuki coupling of pyrimidines, this translates to faster access to a diverse range of derivatives, a critical factor in the fast-paced environment of drug development.
Core Principles of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[9] The catalytic cycle, a self-validating system, consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halopyrimidine, inserting itself into the carbon-halogen bond to form a palladium(II) complex.[10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.[10][11] The base is crucial for activating the boronic acid.[11]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst to continue the cycle.[10]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Setup and Protocols
This section provides a detailed, step-by-step methodology for a typical microwave-assisted Suzuki coupling of a pyrimidine derivative. The following protocol is a robust starting point, but optimization may be necessary for specific substrates.
Materials and Reagents
-
Halogenated Pyrimidine: (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid/Ester: (1.0-1.5 equiv)
-
Palladium Catalyst: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)[1]
-
Base: (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]
-
Degassed Solvent: (e.g., 1,4-dioxane/water, DMF, toluene)[1]
-
Microwave Reactor Vials: with stir bars
-
Inert Gas: Argon or Nitrogen
General Protocol for Microwave-Assisted Suzuki Coupling
-
Reactant Preparation: In a microwave reaction vessel equipped with a magnetic stir bar, combine the halopyrimidine (e.g., 0.5 mmol), the boronic acid (e.g., 0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[4]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 6 mL of 1,4-dioxane/water in a 2:1 ratio) via syringe.[4]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes) with stirring.[1] A typical condition is 100°C for 15 minutes.[4][5]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.[1][4]
-
Extraction: Wash the organic layer with water and then with brine.[1][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[1][4]
Visualizing the Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Optimization of Reaction Conditions: A Data-Driven Approach
The success of a microwave-assisted Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following tables summarize typical screening results for the coupling of 2,4-dichloropyrimidine with phenylboronic acid, a common model reaction.[4][5]
Table 1: Catalyst Screening
| Catalyst (mol%) | Yield (%) |
| Pd(PPh₃)₄ (0.5) | 81 [5] |
| Pd(dppf)Cl₂ | 58[4] |
| Pd(OAc)₂ | 35[4] |
| PdCl₂(PPh₃)₂ | 42[4] |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[4][5]
Insight: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often demonstrates superior performance in these reactions, providing high yields with low catalyst loading.[5]
Table 2: Solvent System Screening
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 81 [5] |
| Toluene/H₂O (2:1) | 65 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[5]
Insight: A mixture of 1,4-dioxane and water is frequently the solvent system of choice, offering a good balance of solubility for both the organic and inorganic reagents.[5]
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 81 [5] |
| K₃PO₄ | 72 |
| Cs₂CO₃ | 68 |
| Na₂CO₃ | 75 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[5]
Insight: Potassium carbonate is a cost-effective and highly efficient base for this transformation.[5]
Field-Proven Insights and Troubleshooting
-
Regioselectivity with Dihalopyrimidines: In the case of 2,4-dichloropyrimidines, the Suzuki coupling reaction often shows a preference for substitution at the C4 position.[5] This is due to the favored oxidative addition of palladium into the C4-chlorine bond.[5]
-
Boronic Acid Stability: Some pyrimidine boronic acids can be unstable and prone to protodeboronation. Using boronic esters, such as pinacol esters, can enhance stability and improve reaction outcomes.[1][12]
-
"2-Pyridyl Problem" Analogy: 2-Pyrimidinylboronic acids can be challenging coupling partners due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity.[1] In such cases, the use of specialized ligands may be necessary.
-
Scaling Up: When scaling up the reaction, it may be necessary to slightly increase the reaction time to ensure complete conversion.[2][5]
Conclusion
Microwave-assisted Suzuki-Miyaura cross-coupling is a powerful and efficient methodology for the synthesis of substituted pyrimidines, offering significant advantages in terms of speed and yield. By understanding the core principles of the reaction and systematically optimizing the experimental parameters, researchers can rapidly generate diverse libraries of pyrimidine-based compounds for drug discovery and development. This application note provides a solid foundation for implementing this technology, enabling scientists to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwjmrd.com [wwjmrd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Kinases and the Rationale for Their Inhibition
Protein kinases are a vast and crucial family of enzymes that govern nearly all aspects of cellular life.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] This seemingly simple modification acts as a molecular switch, altering the protein's function, localization, or its interaction with other molecules. These phosphorylation events create intricate signaling networks that control cell growth, proliferation, survival, and differentiation.[3][4]
In numerous diseases, particularly cancer, these signaling pathways become dysregulated.[1][3][5] Genetic mutations can lead to kinases becoming constitutively active, sending perpetual "grow" signals that drive tumor development and progression.[1][6] This central role in pathogenesis makes kinases one of the most important classes of drug targets in modern medicine.[5][7][8] Small molecule kinase inhibitors are designed to block the kinase's activity, thereby interrupting these aberrant signals and halting the disease process.[9] Most inhibitors function by competing with ATP for its binding site on the kinase, preventing phosphorylation and subsequent signal transduction.[7][10]
The synthesis of these small molecule inhibitors is a cornerstone of medicinal chemistry and drug discovery. It requires a strategic and often multi-step approach to construct complex molecular architectures with high precision. This guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols, and robust characterization methods essential for the successful development of novel kinase inhibitors.
Part 1: Strategic Synthesis of Kinase Inhibitor Scaffolds
The vast majority of clinically successful kinase inhibitors are heterocyclic compounds designed to mimic the purine ring of ATP. Scaffolds like quinazolines, pyrimidines, and indoles are common starting points. The construction of these core structures and their subsequent elaboration with various substituents is achieved through a portfolio of powerful, modern organic reactions.
Two of the most indispensable reactions in the medicinal chemist's toolkit for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are prized for their reliability, broad substrate scope, and exceptional tolerance of diverse functional groups, making them ideal for the late-stage diversification of complex molecules.[11][12][13]
The Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)–C(sp²) bonds, typically to construct biaryl or aryl-heterocycle motifs found in many kinase inhibitors.[12][13][14] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[11][15]
Causality in Component Selection:
-
Palladium Catalyst: The choice of catalyst is critical. Pre-formed complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are common.[11] Ligands such as SPhos or XPhos are often used for challenging couplings as they promote the formation of the active Pd(0) species under mild conditions.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solvent is typically used to dissolve both the organic and inorganic reagents.
The Buchwald-Hartwig Amination: Installing the Key Nitrogen Linkage
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a crucial step in assembling many kinase inhibitors which often feature an aniline or related nitrogen-containing fragment linked to the core heterocycle.[16][17][18] This reaction couples an amine with an aryl halide or sulfonate.[16][18][19]
Causality in Component Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are necessary to facilitate the reductive elimination step that forms the C-N bond and regenerates the catalyst.[19][20] The coupling of aryl chlorides, which are often less reactive, may require particularly bulky ligands.[19]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are used to prevent quenching of the strong base and the catalyst.
Part 2: A Case Study - Synthesis of Gefitinib (Iressa®)
To illustrate these principles in a practical context, we will outline a convergent synthesis of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor used to treat non-small-cell lung cancer.[9][10] This synthesis showcases a nucleophilic aromatic substitution (SNAr), a reaction conceptually similar in outcome to the Buchwald-Hartwig amination but viable here due to the activated nature of the quinazoline core.
Overall Synthetic Workflow
The synthesis involves the preparation of a key quinazoline intermediate followed by coupling with the aniline side chain and subsequent installation of the morpholino group.
Detailed Experimental Protocol: Synthesis of Gefitinib
This protocol is adapted from established literature procedures.[9][10][21]
Step 1: Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one
-
Rationale: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Conversion to a chloride using a reagent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) activates this position for subsequent nucleophilic substitution.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).
-
Add phosphoryl chloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The product, 4-chloro-6,7-dimethoxyquinazoline, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The electron-withdrawing quinazoline ring system activates the 4-position, making the chloride an excellent leaving group for SNAr. The aniline nitrogen of 3-chloro-4-fluoroaniline acts as the nucleophile.
-
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in a suitable solvent like isopropanol.[21]
-
Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
-
Step 3 & 4: Demethylation and O-Alkylation (Alternative, more convergent route)
-
Rationale: Some synthetic routes involve a regioselective demethylation followed by O-alkylation to install the morpholino side chain.[9][10] This highlights the need to carefully plan protecting group and installation strategies. A more direct approach involves using a pre-functionalized quinazoline. However, for this example, we follow a common literature path.
-
Procedure (Illustrative O-Alkylation):
-
Combine the product from Step 2 (1.0 eq) and potassium carbonate (K₂CO₃, 2-3 eq) in DMF.
-
Add 4-(3-chloropropyl)morpholine (1.2 eq).[9]
-
Heat the mixture to 80-90 °C and stir for 6-8 hours, monitoring by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Gefitinib.[9]
-
Part 3: Verification and Quality Control - The Self-Validating Protocol
The synthesis of a potential therapeutic agent is incomplete without rigorous analytical characterization to confirm its identity, purity, and stability. This step is non-negotiable and forms the core of a trustworthy, self-validating protocol.
Structural Confirmation
A combination of spectroscopic techniques is used to confirm that the synthesized molecule has the correct structure.[22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.[25][26]
-
Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition.[22][23] Fragmentation patterns can also offer additional structural clues.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small organic molecules.[27][28][29] The compound is passed through a column containing a stationary phase, and its retention time is measured.[28][30] A pure compound will typically show a single, sharp peak. The area under the peak is proportional to the concentration, allowing for quantification of purity, often aiming for >95% or >98% for biological assays.
Table 1: Typical Analytical Data for Synthesized Gefitinib
| Analytical Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | A specific pattern of signals corresponding to aromatic, alkyl, and methoxy protons. | Confirms proton connectivity and chemical environment. |
| ¹³C NMR | Chemical Shifts (δ) | A specific number of signals corresponding to each unique carbon atom in the molecule. | Confirms the carbon skeleton of the molecule. |
| High-Resolution MS | m/z (mass-to-charge ratio) | [M+H]⁺ ion corresponding to the exact mass of Gefitinib (C₂₂H₂₄ClFN₄O₃). | Confirms molecular formula and identity. |
| Reverse-Phase HPLC | Purity (%) | >98% (as determined by peak area at a specific wavelength, e.g., 254 nm). | Quantifies the purity of the final compound. |
The Overall Logic of Synthesis and Analysis
The entire process, from conception to a fully characterized compound, follows a logical and iterative workflow.
Conclusion
The synthesis of kinase inhibitors is a dynamic and enabling discipline at the heart of modern drug discovery. A deep, mechanistic understanding of powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is essential for the efficient construction of these complex molecules. However, synthesis alone is insufficient. A successful protocol must be self-validating, incorporating rigorous purification and a suite of analytical techniques—NMR, MS, and HPLC—to ensure the unambiguous identity and high purity of the final compound. This integrated approach of strategic synthesis and robust quality control empowers researchers to generate reliable molecular tools and promising therapeutic candidates to combat kinase-driven diseases.
References
- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting RTK Signaling Pathways in Cancer [mdpi.com]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ukm.my [ukm.my]
- 10. thieme-connect.de [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 23. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 24. researchgate.net [researchgate.net]
- 25. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 28. openaccessjournals.com [openaccessjournals.com]
- 29. jascoinc.com [jascoinc.com]
- 30. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Base Selection for Suzuki Reactions with Pyrimidine Substrates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the nuances of Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. The electron-deficient nature of the pyrimidine ring, while making it a valuable scaffold in medicinal chemistry, introduces specific challenges in achieving high-yielding and clean transformations.[1][2] This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles, with a particular focus on the critical role of base selection.
The Crucial Role of the Base in Pyrimidine Suzuki Couplings
The base in a Suzuki-Miyaura reaction is far from a simple spectator. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is essential for the often rate-determining transmetalation step of the catalytic cycle.[3][4] However, with pyrimidine substrates, the choice of base becomes even more critical due to the potential for side reactions and catalyst inhibition.
Understanding the Mechanistic Landscape
The base participates in the catalytic cycle through two primary pathways:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate anion, [R-B(OH)₃]⁻, which then undergoes transmetalation with the palladium(II) complex.[3][5][6]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid.[7]
The operative pathway is influenced by the specific base, solvent, and substrates involved.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for transmetalation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with pyrimidine substrates and provides actionable solutions.
Problem 1: Low or No Product Yield
Q: I'm observing very low conversion of my pyrimidine halide. What are the likely causes and how can I improve my yield?
A: Low yield in pyrimidine Suzuki couplings often points to issues with catalyst activity, suboptimal base selection, or competing side reactions.
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[8][9] This is particularly problematic with 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[9]
-
Inappropriate Base Strength: A base that is too weak may not efficiently generate the boronate species, leading to a sluggish reaction.[11] Conversely, an overly strong base can promote side reactions.[3][11]
-
Solution: Screen a range of bases with varying strengths. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often a good starting point for pyrimidine substrates.[10][12] For more challenging couplings, stronger bases like Cs₂CO₃ or even organic bases might be necessary, but require careful optimization.[10]
-
-
Poor Base Solubility: Many inorganic bases have poor solubility in common organic solvents used for Suzuki reactions.[11]
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the solid base and the reaction mixture. The addition of water as a co-solvent can improve the solubility of inorganic bases and is often beneficial, though anhydrous conditions may be necessary for sensitive substrates.[13][14]
-
Problem 2: Significant Protodeboronation of the Boronic Acid
Q: My main byproduct is the protonated version of my boronic acid coupling partner. How can I minimize this side reaction?
A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[11][15] It is often exacerbated by strong bases, high temperatures, and the presence of water.[10][13][15]
Potential Causes & Solutions:
-
Base-Induced Protodeboronation: The combination of a strong base and a proton source (like water) can facilitate the cleavage of the boronic acid.
-
Solution 1: Use a Weaker Base: If your reaction tolerates it, switching to a milder base such as K₂CO₃ or even KF can significantly reduce the rate of protodeboronation.[10][16]
-
Solution 2: Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions can be beneficial.[8][10] This may require the use of an organic base or a soluble inorganic base like potassium trimethylsilanolate (TMSOK).[17]
-
-
Stability of the Boronic Acid: Some boronic acids are inherently less stable.
Problem 3: Dehalogenation of the Pyrimidine Substrate
Q: I'm observing the formation of the dehalogenated pyrimidine as a major byproduct. What causes this and how can I prevent it?
A: Dehalogenation is the replacement of the halide on your pyrimidine with a hydrogen atom.
Potential Causes & Solutions:
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to dehalogenation.
-
Solution: Ensure that your solvents are anhydrous and free of potential hydride contaminants. Some alcohols, for instance, can act as hydride donors under certain conditions.[10]
-
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally preferred for Suzuki reactions with pyrimidines: inorganic or organic?
A1: Inorganic bases are more commonly used in Suzuki couplings, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being popular choices.[3][18] They are generally effective and cost-efficient. Organic bases like triethylamine (TEA) or tributylamine (TBA) are typically less effective, potentially due to poor phase mixing in aqueous systems.[18] However, for specific applications requiring anhydrous conditions or with particularly sensitive substrates, soluble organic bases or alkoxides may be advantageous.[17]
Q2: My pyrimidine substrate has other functional groups that are sensitive to strong bases (e.g., an ester). What is the best approach?
A2: For substrates with base-labile functionalities, it is crucial to use milder bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[11] Another effective option is potassium fluoride (KF), which can activate the boronic acid without being strongly basic, thus preserving sensitive functional groups.[16][19]
Q3: How does the position of the halogen on the pyrimidine ring affect the choice of base and reaction conditions?
A3: The reactivity of halopyrimidines in Suzuki couplings is highly dependent on the position of the halogen. The electron-deficient nature of the pyrimidine ring generally makes halopyrimidines more reactive than their benzene analogues.[1] For polychlorinated pyrimidines, coupling often occurs selectively at the C4 position under standard conditions.[2][20] However, achieving selectivity can be challenging with more reactive halogens like bromine and iodine.[1] The choice of base, along with the catalyst and ligand, can influence this selectivity.
Q4: Can I use a single set of "universal" conditions for all my pyrimidine Suzuki couplings?
A4: While a general starting protocol is useful, there is no single set of "universal" conditions that will be optimal for all pyrimidine substrates and coupling partners. The electronic and steric properties of both the pyrimidine and the boronic acid, as well as the presence of other functional groups, will necessitate optimization of the base, solvent, catalyst, and temperature. A systematic screening of these parameters is often the most effective approach to achieving high yields.[15]
Data Presentation: Base Selection Guide
The following table provides a starting point for selecting a base for your pyrimidine Suzuki coupling, along with key considerations.
| Base | pKa of Conjugate Acid (approx. in H₂O) | Typical Use Case | Considerations |
| K₂CO₃ | 10.3[21] | General purpose, good for substrates with moderately sensitive functional groups. | Weaker base, may require higher temperatures or longer reaction times. Often used with a water co-solvent.[10] |
| Cs₂CO₃ | ~10.3 | More challenging couplings, can increase reaction rates. | More soluble in organic solvents than K₂CO₃, but also more expensive and hygroscopic.[10] |
| K₃PO₄ | 12.3[21] | Often provides good results when carbonates fail, effective for less reactive chlorides. | A stronger base than carbonates, but generally well-tolerated by many functional groups.[12][13] |
| NaOH / KOH | 15.7[21] | Strong bases, can be effective but often lead to side reactions. | High basicity can promote protodeboronation and degradation of sensitive substrates. Use with caution.[3][12] |
| KF | 3.2 | Substrates with base-labile groups (e.g., esters). | Fluoride ions are thought to play a unique role in activating the boronic acid.[3][16] |
| Organic Amines (e.g., TEA) | ~10.8 | Less common, can be used in specific cases. | Often less effective than inorganic bases, especially in aqueous media.[18] |
Note: pKa values are approximate and can vary with the solvent system.[21][22][23][24]
Experimental Protocols
General Protocol for Screening Bases in a Pyrimidine Suzuki Coupling
This protocol provides a framework for optimizing the base for a given pyrimidine substrate and boronic acid.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the halopyrimidine, boronic acid, palladium catalyst, and the chosen base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, use microwave irradiation (e.g., 100-150 °C for 10-30 minutes).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: Run a parallel set of reactions, each with a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), keeping all other parameters constant. Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and the relative amounts of product and major byproducts (e.g., protodeboronated starting material, dehalogenated pyrimidine). This will provide a clear indication of the optimal base for your specific system.
Decision-Making Workflow for Base Selection
Caption: A logical workflow to guide the selection and optimization of the base for pyrimidine Suzuki reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uwindsor.ca [uwindsor.ca]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Hindered Boronic Acids
Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on overcoming the challenges posed by sterically hindered boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve yields for these demanding transformations. Here, we will dissect common experimental failures, explain the underlying chemical principles, and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Q1: My Suzuki coupling with a hindered boronic acid is resulting in low to no yield. What are the first things I should check?
A1: A failed Suzuki coupling can often be traced back to a few critical parameters. Before making drastic changes to your protocol, perform a systematic check of the following:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your reaction conditions are conducive to this reduction. Alternatively, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst.[1][2]
-
Inert Atmosphere: Oxygen can be detrimental to the reaction by oxidizing the active Pd(0) catalyst and phosphine ligands, as well as promoting the homocoupling of boronic acids.[1][3] It is crucial to thoroughly degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2][3]
-
Reagent Quality: Verify the purity and integrity of your starting materials. Boronic acids can degrade over time (see Q2). Ensure your solvent is anhydrous (if required by the protocol) and your base is of high purity and finely powdered for optimal reactivity.[1]
Q2: I suspect my hindered boronic acid is decomposing during the reaction. What causes this and how can I prevent it?
A2: Boronic acid instability is a primary contributor to low yields, especially with sterically hindered and electron-deficient substrates. The two main degradation pathways are protodeboronation and oxidation.[4]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[4] This is often accelerated by harsh basic conditions and elevated temperatures.[2]
-
Oxidation: The C-B bond can be oxidized, particularly in the presence of air, to form an alcohol or phenol.[4]
Solutions to Mitigate Boronic Acid Decomposition:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider switching to milder inorganic bases like KF or K₃PO₄.[2][3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is a highly effective strategy for problematic substrates. Common protecting groups include:
-
Pinacol esters (BPin): These are more resistant to protodeboronation and oxidation.[2]
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5]
-
Diethanolamine adducts: These form crystalline, stable solids that can be used directly in Suzuki couplings, particularly in protic solvents.[6]
-
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can minimize protodeboronation.[2]
-
Lower Reaction Temperature: Operate at the lowest temperature that still affords a reasonable reaction rate.[2][7]
Q3: I'm working with a di-ortho-substituted boronic acid and an ortho-substituted aryl halide, and the reaction is stalled. How do I overcome this extreme steric hindrance?
A3: When both coupling partners are sterically demanding, the transmetalation and reductive elimination steps of the catalytic cycle are significantly slowed.[1] To overcome this, you need to employ more forcing conditions and specialized catalyst systems.
-
Ligand Selection is Critical: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that can accelerate the key steps of the catalytic cycle.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is often required. K₃PO₄ and Cs₂CO₃ are excellent choices.[2] The solvent system must be able to dissolve all components and often a higher boiling point solvent like dioxane or toluene is necessary to drive the reaction at elevated temperatures.[9][10]
-
Increase Temperature: Higher temperatures (80-110 °C or even higher) are often necessary to overcome the activation energy barrier imposed by steric hindrance.[2][11]
Below is a diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle that are affected by steric hindrance.
Data Summary: Ligand and Base Selection for Hindered Couplings
The following table provides a starting point for selecting appropriate ligands and bases when dealing with sterically hindered substrates.
| Steric Hindrance Level | Recommended Ligands | Recommended Bases | Typical Solvents |
| Moderate (mono-ortho) | P(t-Bu)₃, SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O |
| High (di-ortho) | XPhos, RuPhos, AntPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| Extreme (tetra-ortho) | BI-DIME, AntPhos, NHCs | t-BuOK, K₃PO₄ | Xylenes, Dioxane |
This table is a general guide; optimization is often necessary.[1][9][12][13]
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: General Suzuki-Miyaura Coupling for Hindered Substrates
This protocol provides a robust starting point for difficult couplings using a Buchwald-type precatalyst.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Hindered boronic acid or ester (1.2–1.5 equiv)
-
Finely powdered K₃PO₄ (2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, boronic acid/ester, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
Protocol 2: Protection of a Hindered Boronic Acid with Diethanolamine
This protocol describes the formation of a stable diethanolamine adduct.[6]
Reagents & Equipment:
-
Hindered boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
-
Vial with a stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In the vial, dissolve the boronic acid in a minimal amount of the solvent.
-
Addition: While stirring, add diethanolamine dropwise.
-
Precipitation: A white precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is key. The following flowchart outlines a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
managing stability issues of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Welcome to the technical support center for 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the handling, storage, and application of this versatile reagent. Drawing upon established principles of boronic acid chemistry and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Molecule
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The pyrimidine core is a key scaffold in many biologically active molecules, and the boronic acid moiety at the 5-position allows for the strategic introduction of diverse substituents.[2] However, the molecule's utility is intrinsically linked to its stability. The presence of two bulky tert-butoxy groups and the boronic acid hydrate functional group presents unique handling challenges.[1] This guide will address these issues directly, providing you with the knowledge to mitigate instability and troubleshoot your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: There are two main stability concerns for this compound:
-
Protodeboronation: This is a common decomposition pathway for many boronic acids, where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated by moisture, strong acids or bases, and elevated temperatures.
-
Hydrolysis of tert-butoxy Groups: The tert-butoxy groups, while serving as protecting groups, may be susceptible to hydrolysis under acidic or strong basic conditions, especially at higher temperatures. This would lead to the formation of the corresponding hydroxypyrimidine derivatives. While direct studies on this specific molecule are limited, the hydrolysis of similar 2-tert-butyl-5-halopyrimidines under basic conditions (sodium methoxide) has been documented, suggesting this is a potential degradation pathway.[3][4]
Q2: How should I properly store this reagent for maximum shelf-life?
A2: To minimize degradation, proper storage is critical. Based on supplier recommendations and the known instability of boronic acids, the following conditions are advised:
| Storage Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage. [5][6] | Low temperatures slow down the rate of chemical decomposition, including protodeboronation and potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, which can promote the formation of boroxines and facilitate protodeboronation. |
| Light | Protect from light. | While not as critical as temperature and moisture, some organic molecules can be light-sensitive. Storing in an amber vial inside a refrigerator is a good practice. |
| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and air. |
Q3: Can I handle this material on the open bench?
A3: For weighing and preparing solutions, it is recommended to work quickly to minimize exposure to atmospheric moisture. For extended manipulations or if working in a humid environment, handling the solid inside a glovebox or glove bag is ideal.
Q4: What solvents are recommended for dissolving this boronic acid?
A4: The two tert-butoxy groups enhance its solubility in a range of organic solvents.[1] Common solvents for Suzuki-Miyaura reactions involving similar boronic acids include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
It is crucial to use anhydrous solvents, especially for setting up reactions, to prevent premature degradation of the boronic acid.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a structured approach to diagnosing and solving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Scenario 1: Low or No Product Yield
You've run your Suzuki coupling reaction and the analysis (TLC, LC-MS) shows primarily unreacted starting materials.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
-
Step 1: Verify Reagent Quality and Stoichiometry
-
Boronic Acid Integrity: Has the boronic acid been stored correctly? If it's an older batch or has been exposed to air/moisture, its purity may be compromised. Consider running a purity check via HPLC or NMR.
-
Coupling Partner: Ensure the aryl/heteroaryl halide is pure and free of inhibitors.
-
Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
-
Step 2: Assess Reaction Conditions
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Suzuki couplings often require heat. A typical starting point is 80-100 °C.[2][7] If no reaction occurs, consider incrementally increasing the temperature.
-
Solvent: Use anhydrous solvents to prevent protodeboronation.
-
-
Step 3: Evaluate the Catalyst System
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice.[7] Ensure it is from a reliable source and has not degraded.
-
Base Selection: The base is crucial for activating the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. The base must have some solubility in the reaction medium; sometimes adding a small amount of water to a solvent like dioxane can facilitate this.[2]
-
Ligand Choice: For challenging coupling partners (e.g., electron-rich or sterically hindered halides), a simple phosphine like PPh₃ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands).
-
Scenario 2: Significant Protodeboronation Observed
Your reaction analysis shows a significant amount of 2,4-Di(tert-butoxy)pyrimidine alongside your desired product and starting materials.
Caption: The process of protodeboronation under harsh conditions.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from Cs₂CO₃ or K₃PO₄ to a milder base like potassium fluoride (KF) or sodium carbonate (Na₂CO₃).
-
Employ Anhydrous Conditions: Strictly exclude water from the reaction. Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider an in-situ protection strategy. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can increase its robustness.
Part 3: Experimental Protocols
This section provides a general, yet robust, starting protocol for a Suzuki-Miyaura coupling reaction. Note: This protocol should be optimized for your specific substrates.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[7]
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed
Procedure:
-
To a microwave reaction vial, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (e.g., 3 mol%).
-
Add a magnetic stir bar.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., start at 100 °C) for a specified time (e.g., 15-30 minutes).[2][7]
-
After the reaction, cool the vial to room temperature.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of your boronic acid is key to successful and reproducible experiments.
Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an excellent method for monitoring the purity of the boronic acid and detecting potential degradation products like 2,4-Di(tert-butoxy)pyrimidine.
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., Acquity BEH C18) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium AcetateB: Acetonitrile or Methanol | Common mobile phases for RP-HPLC that are compatible with MS detection. The acidic modifier helps to protonate the pyrimidine nitrogens for better peak shape. |
| Gradient | Start with a higher percentage of aqueous phase (e.g., 95% A) and ramp to a higher percentage of organic phase (e.g., 95% B). | This will elute the more polar boronic acid first, followed by less polar impurities like the protodeboronated product. |
| Detection | UV detector (e.g., at 254 nm) and/or Mass Spectrometer (MS) | UV detection is standard for aromatic compounds. MS detection provides mass confirmation of the parent compound and any impurities. |
Sample Preparation:
-
Dissolve a small amount of the boronic acid in the initial mobile phase composition or a compatible solvent like acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
References
- 1. Buy this compound | 306935-93-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]
- 5. This compound | 306935-93-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Welcome to the technical support guide for the purification of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate. This document is intended for researchers, chemists, and drug development professionals who are working with this versatile building block and may encounter challenges in obtaining the desired purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field experience.
Understanding the Molecule: Key Challenges
Purifying this compound presents a unique set of challenges stemming from its structure. Awareness of these potential issues is the first step toward successful purification.
-
Lability of Protecting Groups: The two tert-butoxycarbonyl (Boc) groups are susceptible to cleavage under acidic conditions.[1][2][3] Accidental deprotection is a common source of impurities that can be difficult to remove.
-
Protodeboronation: The carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond, particularly under basic or sometimes acidic aqueous conditions.[4][5][6] This leads to the formation of 2,4-Di(tert-butoxy)pyrimidine, a major and often persistent impurity. Heteroaromatic boronic acids, like this pyrimidine derivative, can be especially prone to this decomposition pathway.[7][8]
-
Formation of Anhydrides (Boroxines): Like many boronic acids, this compound can reversibly form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum. This can complicate analysis and handling.
-
Hygroscopic Nature: The "hydrate" designation indicates that the compound readily incorporates water. Its water content can vary, affecting analytical data and stoichiometry in subsequent reactions.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Question 1: My crude product is a thick, non-crystalline oil. How can I solidify it for purification?
Answer: Oiling out is a common problem, especially when residual solvents or impurities are present.
-
Causality: The presence of solvents like THF, DMF, or even excess starting material can act as a plasticizer, preventing the formation of a crystalline lattice. The protodeboronated impurity, 2,4-di(tert-butoxy)pyrimidine, is also lower melting and can contribute to the oily nature.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all high-boiling solvents from the reaction are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., heptane or diethyl ether) can be effective.
-
Trituration/Slurry: This is often the most effective method. Suspend the oil in a non-polar solvent in which the desired product has very low solubility. Vigorously stir or sonicate the mixture. Hexane, heptane, diethyl ether, or a mixture of these are excellent starting points. This process washes away soluble impurities and can induce crystallization.
-
"Seeding": If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil (after solvent removal) can initiate crystallization.
-
Refrigeration: Cooling the oil to low temperatures (4 °C to -20 °C) can sometimes induce solidification, at which point trituration can be performed more effectively.[9]
-
Question 2: My ¹H NMR shows a persistent singlet around 8.5-8.7 ppm and the loss of the B(OH)₂ signal. What is this impurity and how do I remove it?
Answer: This is the classic signature of the protodeboronated side product, 2,4-di(tert-butoxy)pyrimidine.
-
Causality: This impurity forms when the C-B bond is cleaved, a reaction often promoted by excess base and water during reaction workup or even during chromatography on silica gel.[6][10]
-
Troubleshooting & Removal Strategy:
-
Acid-Base Extraction (with caution): Boronic acids are weakly acidic and can be extracted into a basic aqueous phase.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a mild, cold (0-5 °C) aqueous base like 1M NaHCO₃ or dilute (0.1-0.5M) NaOH. Vigorous stirring and prolonged exposure should be avoided to minimize further protodeboronation.
-
The protodeboronated impurity, being neutral, should remain in the organic layer.
-
Carefully re-acidify the aqueous layer with cold, dilute acid (e.g., 1M HCl) to a pH of ~4-5 and immediately extract the product back into an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo without excessive heat.
-
-
Recrystallization: If the impurity level is moderate (<15%), a carefully chosen recrystallization can be effective. A solvent system of ethyl acetate/heptane or toluene/heptane often works well. The goal is to find a system where the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature, while the impurity remains in the mother liquor.
-
Adduct Formation: Boronic acids can form reversible adducts with diols. In challenging cases, reacting the crude material with diethanolamine can precipitate a stable adduct, which can be isolated by filtration. The free boronic acid can then be regenerated by treatment with an acid.[9]
-
Question 3: I am attempting column chromatography, but my yield is very low and the product seems to be degrading on the column.
Answer: Standard silica gel chromatography is generally not recommended for this class of compounds.
-
Causality: The acidic nature of standard silica gel can catalyze both the removal of the Boc protecting groups and protodeboronation of the boronic acid.[9][11] The polar B(OH)₂ group also leads to significant tailing and poor separation.
-
Recommended Alternatives:
-
Avoid Chromatography: Prioritize non-chromatographic methods like recrystallization or trituration.
-
Reversed-Phase Chromatography (C18): If chromatography is unavoidable, C18 is a better option.[9] Use a mobile phase of acetonitrile and water. A small amount of a modifier like formic acid (0.1%) can sometimes improve peak shape, but its acidity must be considered with respect to Boc group stability.
-
Deactivated Silica: If normal phase must be used, consider deactivating the silica gel by pre-treating it with a base like triethylamine (e.g., by including 0.5-1% triethylamine in the eluent). This neutralizes the acidic sites but may not completely prevent degradation.
-
Question 4: My final product has a lower-than-expected molecular weight by mass spectrometry and new signals in the aromatic region of the NMR.
Answer: This strongly suggests the loss of one or both tert-butoxy (Boc) groups.
-
Causality: Exposure to acidic conditions at any stage—from the reaction itself, an acidic aqueous workup (e.g., washing with 1M HCl), or chromatography on silica gel—will readily cleave the Boc groups.[1][2][12]
-
Prevention and Validation:
-
Maintain Neutral or Mildly Basic pH: During workup, use neutral washes (water, brine) or mildly basic solutions (saturated NaHCO₃). Avoid strong acids entirely.
-
Buffer Systems: If pH control is critical, use buffered aqueous solutions.
-
Analytical Confirmation: The loss of a Boc group (C₅H₉O₂) corresponds to a mass loss of 101.1 Da. The ¹H NMR will show the disappearance of the characteristic large singlet for the t-butyl protons around 1.6 ppm and the appearance of new aromatic/pyrimidine protons.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose technique for purifying this compound?
-
A: For most common impurities (e.g., starting materials, protodeboronated byproduct), a combination of an aqueous wash followed by recrystallization or trituration is the most reliable and scalable method.
-
-
Q: How can I confirm the purity and identity of my final product?
-
A: A combination of techniques is recommended:
-
¹H NMR: To confirm the structure, check for the absence of impurities (especially the protodeboronated species), and verify the correct integration ratios between the pyrimidine proton, the Boc groups, and the B(OH)₂ proton (which can be broad or exchangeable).
-
¹¹B NMR: This is a powerful tool for analyzing boronic acids.[13][14][15] The sp²-hybridized boronic acid should give a characteristic signal. The presence of other boron species, like boroxines or boronate esters, can also be identified.[16][17]
-
LC-MS: To confirm the molecular weight and assess purity. Be aware that boronic acids can sometimes behave poorly in mass spectrometry, but it is excellent for identifying impurities like the protodeboronated product.
-
-
-
Q: What are the ideal storage conditions for the purified product?
-
A: The product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation via protodeboronation and boroxine formation.[18] Its hygroscopic nature also makes protection from moisture crucial.
-
Recommended Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for material that is >85% pure and needs removal of closely related impurities.
-
Solvent Selection: In a small vial, test the solubility of ~20 mg of crude product in various solvent systems. An ideal system is one where the compound is fully soluble when hot but precipitates significantly upon cooling. Good starting points are:
-
Ethyl acetate / Heptane
-
Toluene / Heptane
-
Acetone / Water
-
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., heptane) to the hot solution until slight turbidity persists. Re-heat gently to clarify, then allow the solution to cool slowly to room temperature. For maximum recovery, cool further in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under high vacuum at a mild temperature (<40°C) to avoid boroxine formation.
| Parameter | Recommended System 1 | Recommended System 2 |
| Primary Solvent | Ethyl Acetate | Toluene |
| Anti-Solvent | Heptane | Heptane |
| Typical Ratio (v/v) | 1:3 to 1:5 | 1:2 to 1:4 |
| Target Impurity | Protodeboronated species | Boroxine / Oligomers |
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral organic impurities, such as the protodeboronated side product.
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude).
-
Base Extraction: Transfer the solution to a separatory funnel. Extract with a cold (0-5 °C) saturated solution of NaHCO₃ (2 x 10 mL per gram). Do not shake vigorously; gently invert the funnel multiple times for 1-2 minutes. Combine the aqueous layers.
-
Back Extraction (Optional): Wash the initial organic layer (which contains the neutral impurities) with a small amount of water and add this to the combined aqueous layers.
-
Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add cold 1M HCl with stirring until the pH of the aqueous phase is between 4 and 5 (check with pH paper). A white precipitate should form.
-
Product Extraction: Extract the acidified aqueous slurry with fresh ethyl acetate (3 x 15 mL per gram).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C.
Visual Workflow Guides
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
General Purification Workflow
Caption: Recommended workflow for purifying the target compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound | 306935-93-3 [sigmaaldrich.com]
Technical Support Center: Cross-Coupling of Dihalopyrimidines
Welcome to the technical support center for cross-coupling reactions involving dihalopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during the synthesis of substituted pyrimidines. Pyrimidine scaffolds are central to numerous pharmaceuticals, and mastering their functionalization is key to innovation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common side reactions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity with Dihalopyrimidines
Dihalopyrimidines are versatile building blocks, offering two reactive sites for the introduction of molecular diversity. However, this dual reactivity also presents significant challenges in controlling selectivity and avoiding unwanted side reactions. This guide will address the most common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of dihalopyrimidines, providing both mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the primary cause and how can I prevent it?
A1: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often driven by the presence of oxygen.[1][2] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[1]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction vessel is properly dried and purged with an inert gas (Argon or Nitrogen). Degas your solvents thoroughly before use.[1][2]
-
Use High-Purity Reagents: Low-quality boronic acids can contain impurities that promote homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to homocoupling. Screening different phosphine ligands can help identify a system that favors the cross-coupling pathway.[3]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Running the reaction at the lowest effective temperature can minimize this side reaction.
Q2: My Sonogashira coupling is producing a lot of diyne (homocoupled alkyne). How can I favor the cross-coupled product?
A2: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings. This is typically promoted by the copper(I) co-catalyst in the presence of an oxidant (like oxygen).[4]
Mitigation Strategies:
-
Rigorous Degassing: As with Suzuki homocoupling, oxygen is a major culprit. Deaerate your solvent and reaction mixture thoroughly.[5]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often slower, these conditions can completely eliminate the diyne byproduct.[6]
-
Amine Base/Solvent: The choice of amine base and solvent is crucial. The amine neutralizes the HX byproduct, and its coordinating properties can influence the catalytic cycle.[5]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
Q3: I am trying to perform a mono-substitution on a dihalopyrimidine, but I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-arylated product?
A3: Achieving selective mono-substitution requires careful control over the reaction conditions to prevent the second coupling event.
Strategies for Selective Mono-substitution:
-
Stoichiometry: Use a slight excess of the dihalopyrimidine relative to the coupling partner (e.g., 1.1-1.5 equivalents of the dihalopyrimidine).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often provide a window where the first coupling proceeds at a reasonable rate while the second, typically slower, coupling is suppressed.[7][8]
-
Shorter Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting dihalopyrimidine is consumed to the desired extent.
-
Ligand Choice: Bulky ligands can sometimes disfavor the second substitution due to steric hindrance around the metal center.[3]
Troubleshooting Guides
Guide 1: Addressing Hydrodehalogenation (Protodehalogenation)
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a pervasive side reaction in palladium-catalyzed cross-couplings.[9][10] This leads to the formation of a reduced, uncoupled pyrimidine, lowering your yield and complicating purification.
Common Causes:
-
Source of Hydride: The hydride can originate from various sources, including water, alcohols (which can be oxidized by palladium to generate hydride species), or even the phosphine ligand itself.[9][11]
-
Highly Active Catalyst Systems: Very active catalysts can sometimes promote this reductive pathway.[9]
-
Electron-Rich Dihalopyrimidines: Pyrimidines with electron-donating groups can be more susceptible to hydrodehalogenation.
Troubleshooting Protocol:
-
Solvent Selection:
-
Base Selection:
-
Screen Different Bases: The nature and strength of the base can influence the extent of hydrodehalogenation.[9] Consider screening bases like K₃PO₄, Cs₂CO₃, or organic bases.
-
-
Ligand Modification:
-
Temperature Optimization:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the hydrodehalogenation side reaction.
-
Workflow for Troubleshooting Hydrodehalogenation:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Guide 2: Controlling Regioselectivity in 2,4-Dichloropyrimidines
A frequent challenge in the cross-coupling of 2,4-dichloropyrimidine is controlling which chlorine atom reacts. In many standard cross-coupling reactions, the C4 position is more reactive.[12][13][14] However, accessing the C2-substituted isomer often requires specific conditions.
Underlying Principles of Regioselectivity:
The inherent reactivity difference between the C2 and C4 positions is a result of their distinct electronic environments. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition of Pd(0).[14] However, this "innate" selectivity can be overturned by judicious choice of ligand and reaction conditions.[15][16]
Strategies for Selective C4- and C2-Functionalization:
| Target Position | Coupling Reaction | Recommended Strategy | Rationale |
| C4 (Conventional) | Suzuki-Miyaura | Standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) are often sufficient.[17][18] Ligand-free "Jeffery" conditions can provide excellent C4 selectivity.[17] | The C4 position is electronically favored for oxidative addition.[13] |
| C2 (Inverted) | Buchwald-Hartwig Amination | Use of specific bidentate phosphine ligands like Xantphos has been shown to direct amination to the C2 position.[17][19] | The geometry of the ligand-palladium complex can favor oxidative addition at the sterically less hindered C2 position. |
| C2 (Inverted) | C-S Coupling | Bulky N-heterocyclic carbene (NHC) ligands can promote C2-selective thiolation.[20] | The steric bulk of the NHC ligand is thought to play a crucial role in overriding the inherent C4 selectivity.[16] |
Experimental Protocol for C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine (Adaptable for Pyrimidine): [19]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2,4-dichloropyridine (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as NaOt-Bu (1.4 equiv.).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the C2-directing ligand (e.g., Xantphos, 4 mol%).
-
Solvent: Add anhydrous toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The crude product is then purified by column chromatography.
Decision Tree for Regioselective Coupling:
Caption: Decision tree for achieving regioselective functionalization of 2,4-dihalopyrimidines.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
solvent effects on Suzuki coupling efficiency with pyrimidines
Technical Support Center: Suzuki Coupling of Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Suzuki coupling is a powerful tool for their functionalization, but its success is highly sensitive to reaction parameters, especially the choice of solvent.[2][3] A poorly chosen solvent system can lead to failed reactions, low yields, and complex purification challenges.
This guide is designed to provide you with both the fundamental principles and the practical, field-proven insights needed to navigate these challenges. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust understanding of how to optimize your reactions for efficiency and reproducibility.
Frequently Asked Questions (FAQs): The "Why" Behind Solvent Selection
This section addresses the foundational questions regarding the role of solvents in Suzuki couplings with pyrimidines.
Q1: What are the most common solvents for Suzuki coupling with pyrimidines and why are they chosen?
A: The most frequently employed solvents are ethers like 1,4-dioxane and tetrahydrofuran (THF) , aromatic hydrocarbons like toluene , and polar aprotic amides such as N,N-dimethylformamide (DMF) .[4][5][6] These are often used as a mixture with water.[5] The rationale for their use is multifaceted:
-
Solubility: They provide good solubility for the organic substrates (halopyrimidine and boronic acid) and the palladium catalyst complex.
-
Boiling Point: Their boiling points are suitable for the thermal conditions often required to drive the reaction to completion.
-
Compatibility with Aqueous Base: The use of an aqueous co-solvent is critical for dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) that are essential for the catalytic cycle.[6][7] The water phase allows the base to deprotonate the boronic acid, forming the more reactive boronate species required for transmetalation.[7][8]
Q2: How does solvent polarity really affect the reaction? Is more polar always better?
A: The relationship between solvent polarity and reaction efficiency is not linear and can be counterintuitive.[9] While polar solvents are generally thought to stabilize the charged intermediates in the catalytic cycle, the effect is complex. For instance, studies have shown that selectivity in some Suzuki reactions does not trend with the solvent's dielectric constant.[9] Highly coordinating polar aprotic solvents like DMF or acetonitrile can sometimes switch the selectivity of a reaction compared to nonpolar solvents like THF or toluene.[9]
The primary roles of the solvent are to ensure all components remain in solution and to modulate the stability and activity of the palladium catalyst. For Pd(II) precatalysts, the solvent's dipole moment can influence the rate of reduction to the active Pd(0) species, which is a crucial initiation step.[10] Therefore, "better" is substrate- and catalyst-dependent, often requiring empirical screening.
Q3: What is the practical difference between using a protic versus an aprotic solvent system?
A: The key difference lies in their ability to form hydrogen bonds.
-
Protic Solvents (e.g., water, ethanol, isopropanol) contain O-H or N-H bonds and are excellent hydrogen bond donors.[11] In Suzuki couplings, their primary role is to act as a co-solvent to dissolve inorganic bases.[7][12] However, they can be a double-edged sword, as the available protons can lead to the undesirable side reaction of protodeboronation, where the boronic acid is destroyed.[13][14]
-
Aprotic Solvents (e.g., dioxane, THF, DMF, toluene) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[11][15] They serve as the primary medium for dissolving the organic reagents and catalyst. Polar aprotic solvents like DMF can sometimes accelerate the reaction by better stabilizing charged intermediates without the risk of donating a proton.[5][7]
Q4: Why is water so frequently used as a co-solvent? Can I run the reaction under strictly anhydrous conditions?
A: Water is a common and highly beneficial co-solvent for several reasons:
-
Base Solubility: It is essential for dissolving common inorganic bases like K₂CO₃ and K₃PO₄, making them available to participate in the catalytic cycle.[6][7]
-
Accelerating Transmetalation: Water facilitates the formation of the hydrophilic boronate species (R-B(OH)₃⁻), which is often more reactive in the crucial transmetalation step than the neutral boronic acid.[7][8]
-
Microwave Heating: For microwave-assisted reactions, water's high dielectric constant allows for rapid and efficient heating of the reaction mixture.[8]
While you can run Suzuki couplings under anhydrous conditions, it requires the use of a non-aqueous base system, such as an organic base (e.g., triethylamine) or a fluoride source (e.g., CsF, KF).[5] This approach is often employed when one of the substrates is highly sensitive to hydrolysis or when protodeboronation is a severe issue.[14][16]
Troubleshooting Guide: From Failed Reactions to Pure Products
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: Low to No Product Yield
Q: My reaction has stalled or failed completely. I've checked my catalyst and reagents. Could the solvent be the culprit?
A: Yes, the solvent system is a primary suspect. Here’s a checklist to diagnose the issue:
-
Check Solubility: Visually inspect your reaction. Is the base or boronic acid undissolved on the bottom of the flask? Poor solubility is a common cause of failure.
-
Ensure Proper Degassing: The active Pd(0) catalyst is extremely sensitive to oxygen.[18] Insufficiently degassed solvent is a frequent cause of catalyst death.
-
Solution: Degas your solvent thoroughly before use by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles. Always run the reaction under a positive pressure of inert gas.[4]
-
-
Consider Catalyst Inhibition: Pyrimidines are nitrogen-rich heterocycles and can coordinate to the palladium center, acting as an inhibitor and shutting down the catalytic cycle.[19][20] This is a well-known challenge, particularly with 2-substituted pyrimidines.[1]
-
Solution: A more strongly coordinating solvent like DMF or DMSO can sometimes mitigate this effect by competing with the pyrimidine for binding sites on the palladium, thus keeping the catalyst active.[5] This may require screening to find the optimal solvent for your specific substrate.
-
Problem: Significant Side Product Formation
Q: My reaction works, but I'm getting significant byproducts that complicate purification. How can I use the solvent to improve selectivity?
A: First, identify the major byproduct using LC-MS or NMR. The solvent choice is critical for minimizing the three most common side reactions:
-
Protodeboronation: The C-B bond of your boronic acid is cleaved and replaced by a C-H bond.[21] This is especially problematic with electron-poor or unstable heteroaryl boronic acids.[1][13]
-
Homocoupling: Two molecules of your boronic acid couple together to form a biaryl byproduct.[21]
-
Cause: This pathway is favored when the transmetalation step is slow or when oxygen is present, which can generate Pd(II) species that promote this side reaction.[4]
-
Solvent-Based Solution: Ensure your solvent is rigorously degassed. Switching to a solvent system that better solubilizes the base can accelerate the desired transmetalation step, helping it outcompete the homocoupling pathway.[17]
-
-
Dehalogenation: Your starting halopyrimidine is reduced, and the halogen is replaced by a hydrogen atom.
Data Presentation: Solvent Effects on Yield
The choice of solvent can have a dramatic impact on reaction yield. The table below summarizes typical results for the Suzuki coupling of a generic 2-chloropyrimidine with phenylboronic acid, illustrating the importance of solvent screening.
| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Rationale & Notes |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 70-85% | A robust, general-purpose system. Good balance of solubility for organic reagents and the inorganic base.[8][10] |
| THF / H₂O (4:1) | K₃PO₄ | 80 | 65-80% | Another common ether-based system. Lower boiling point may require longer reaction times compared to dioxane.[17] |
| DMF (anhydrous) | CsF | 110 | 50-75% | Good for substrates with poor solubility in ethers. The anhydrous conditions can help prevent protodeboronation.[5] |
| Toluene / H₂O (10:1) | K₃PO₄ | 110 | 60-75% | A less polar option that can be advantageous for certain catalyst systems and may reduce polar side products.[5] |
| Ethanol / H₂O (1:1) | Na₂CO₃ | 80 | 40-60% | Protic solvent may increase the risk of protodeboronation or dehalogenation with sensitive substrates.[18][22] |
Note: Yields are illustrative and highly dependent on the specific pyrimidine substrate, boronic acid, catalyst, and ligand used.
Visualizing the Process
Understanding the underlying mechanism and having a logical workflow are key to successful troubleshooting.
The Suzuki Catalytic Cycle & Solvent Influence
The solvent plays a crucial, though often indirect, role in multiple steps of the catalytic cycle. It primarily influences the system by ensuring reagent solubility and stabilizing the palladium intermediates.
Caption: The Suzuki cycle with key points of solvent influence.
Troubleshooting Workflow for Low-Yield Reactions
When a reaction fails, a systematic approach is more effective than random changes. Use this flowchart to guide your optimization.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a robust starting point for the coupling of a chloropyrimidine with an arylboronic acid. Optimization may be required for your specific substrates.[1][10]
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
Preparation: To a clean, oven-dried microwave reaction vessel, add the chloropyrimidine, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition (Critical Step): Using a syringe, add the appropriate volume of freshly degassed solvent to the vessel. The solvent should have been sparged with inert gas for at least 15 minutes prior to use.
-
Reaction: Place the sealed vessel into the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (typically 10-30 minutes).[1]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
addressing oxidative deboronation in peptide boronic acid derivatives
A-TS-2026-01: Addressing Oxidative Deboronation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a critical challenge in the handling and development of peptide boronic acid derivatives: oxidative deboronation. As a class of potent enzyme inhibitors, the stability of the carbon-boron (C-B) bond is paramount to their biological activity. This resource is designed to help you diagnose, troubleshoot, and prevent this common degradation pathway.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of peptide boronic acids.
Q1: What is oxidative deboronation and why is it a problem?
Oxidative deboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-oxygen bond, typically converting the boronic acid moiety into a hydroxyl group (an alcohol).[1] For peptide boronic acids, which are often potent inhibitors of proteases like the proteasome, this reaction is a critical deactivation pathway.[2][3][4] The boronic acid group is essential for forming a stable, tetrahedral intermediate with the active site serine or threonine residue of the target enzyme.[2][3] Its removal eliminates this covalent interaction, rendering the peptide inactive.
Q2: What are the primary culprits that cause this degradation?
The main drivers of oxidative deboronation are reactive oxygen species (ROS).[2][3][5] Common sources of ROS in a laboratory or formulation setting include:
-
Dissolved Molecular Oxygen (O₂): While less reactive on its own, its presence is a prerequisite for the formation of more potent ROS. Studies on the cancer drug Bortezomib show that the presence of oxygen plays a determining role in its stability.[6]
-
Hydrogen Peroxide (H₂O₂): H₂O₂ is a major and physiologically relevant oxidant that readily reacts with boronic acids to yield a phenol (for aryl boronic acids) or an alcohol and boric acid.[7][8] It is often used in forced degradation studies to model oxidative stress.[9][10]
-
Peroxynitrite (ONOO⁻) and Superoxide (O₂⁻): These are other highly reactive species that can be generated in biological systems or through chemical processes and can efficiently oxidize the C-B bond.[5][11]
Q3: How can I tell if my peptide boronic acid is degrading?
Degradation is typically identified by a loss of compound in your primary stock solution or the appearance of new, related species in your analytical chromatograms. The most common degradation products are the corresponding alcohols or diastereomeric carbinolamides.[2][3]
Q4: Which analytical techniques are best for monitoring deboronation?
A stability-indicating analytical method is crucial. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the workhorse for separating the parent peptide boronic acid from its more polar degradation products.[12][13]
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This provides higher resolution and sensitivity. The mass spectrometer is invaluable for confirming the identity of degradation products by detecting the mass of the des-borono alcohol or amide.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new signals corresponding to the alcohol product, while ¹¹B NMR is especially useful for directly observing changes to the boron atom's chemical environment.[12]
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific experimental issues related to compound instability.
Issue 1: My compound is losing potency or activity in my biological assay.
-
Possible Cause: Your peptide boronic acid is degrading to its inactive alcohol form in the assay buffer or cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Immediately analyze your stock solution and a sample of the final assay buffer (at t=0 and after the experiment duration) by LC-MS. Look for a decrease in the parent compound's peak area and the emergence of a new peak corresponding to the mass of the alcohol derivative.
-
Assess Buffer Components: Assay media can contain components (e.g., metal ions, peroxides from additives) that generate ROS.[2][3] Prepare the compound in a simplified, degassed buffer (e.g., PBS) and compare its stability.
-
Implement Controls: Include a known stable inhibitor as a positive control and a "compound-only" well (no cells/enzyme) to distinguish between chemical and metabolic degradation.
-
Issue 2: I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram.
-
Possible Cause: This is a classic sign of oxidative deboronation. The resulting alcohol is typically more polar than the parent boronic acid, causing it to elute earlier on a C18 column.
-
Troubleshooting Steps:
-
Confirm Identity with Mass Spectrometry: The primary diagnostic step is to analyze the sample by LC-MS. The new peak should have a mass corresponding to the replacement of the -B(OH)₂ group with an -OH group.
-
Perform a Forced Degradation Study: To confirm the identity of the degradant, intentionally stress a sample of your compound. Add a small amount of hydrogen peroxide (e.g., 0.1% H₂O₂) to a solution of your peptide and monitor the reaction by HPLC.[9] The peak corresponding to your suspected degradant should increase significantly.
-
Issue 3: My solid compound appears discolored or shows poor solubility after storage.
-
Possible Cause: The compound may have degraded even in the solid state due to prolonged exposure to air and humidity.
-
Troubleshooting Steps:
-
Re-analyze the Solid: Dissolve a small amount of the solid and immediately analyze by LC-MS and ¹H NMR to confirm its identity and purity.
-
Improve Storage Conditions: Peptide boronic acids should be stored as a lyophilized powder under an inert atmosphere (argon or nitrogen) at -20°C or -80°C, protected from light.[6]
-
Consider Boronate Esters: For long-term storage or for compounds with inherent instability, consider synthesizing a boronate ester protecting group, such as a pinacol or MIDA ester, which can significantly enhance stability.[14][15]
-
Part 3: Prevention & Mitigation Protocols
Proactive measures are the most effective way to ensure the integrity of your peptide boronic acid derivatives.
Core Principle: Minimizing Exposure to Oxidants
The central strategy is to create an environment that is as free from oxygen and other reactive species as possible.
Diagram: Oxidative Deboronation Mechanism
The following diagram illustrates the generally accepted mechanism for the oxidation of a boronic acid by hydrogen peroxide.
Caption: Mechanism of H₂O₂-mediated oxidative deboronation.
Protocol 1: Preparation of Stabilized Aqueous Solutions
This protocol details the steps for preparing solutions with minimized oxidative potential.
Materials:
-
High-purity (Milli-Q or equivalent) water
-
High-purity buffer salts (e.g., PBS, TRIS)
-
Nitrogen or Argon gas source with a sparging stone or needle
-
Antioxidant (e.g., L-methionine, L-ascorbic acid)
-
Peptide boronic acid (solid)
Procedure:
-
Deoxygenate the Solvent: Place your desired volume of high-purity water or buffer in a flask. Sparge with inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Add Antioxidant (Optional but Recommended): If compatible with your assay, add an antioxidant. A common starting point is L-methionine at a final concentration of 1-5 mM. Antioxidants act as sacrificial agents, consuming ROS before they can damage your compound.[5]
-
Weigh Compound: While the solvent is deoxygenating, accurately weigh the required amount of your solid peptide boronic acid in a separate vial.
-
Dissolution: Transfer the deoxygenated, antioxidant-containing buffer to the vial with your solid compound. Cap immediately and vortex gently to dissolve.
-
Storage and Use: Use the solution immediately. For short-term storage (hours), keep the vial tightly sealed on ice and blanket the headspace with inert gas before sealing.
Diagram: Troubleshooting Workflow
Use this decision tree when you suspect compound degradation.
Caption: Decision tree for troubleshooting suspected deboronation.
Data Summary Table: Mitigation Strategies
| Strategy | Mechanism of Action | Recommended Use Case | Key Considerations |
| Inert Atmosphere | Displaces molecular oxygen, preventing the formation of ROS.[6] | All handling of solid and stock solutions. | Requires access to nitrogen or argon gas lines. |
| Antioxidants | Sacrificially react with and neutralize ROS.[5] | Formulation of aqueous buffers for assays and short-term storage. | Must be compatible with the downstream experiment (e.g., no interference with enzymes or cells). |
| pH Control | The rate of oxidation can be pH-dependent.[7][14] | Buffer optimization studies. | Lowering pH below the pKa of the boronic acid can sometimes slow the reaction rate.[16] |
| Boronate Esters | Protects the vacant p-orbital of the boron atom from nucleophilic attack.[14][15] | Long-term storage; pro-drug strategies. | The protecting group must be removed to restore activity, either chemically or metabolically. |
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib:â Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 4. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate and its Pyrimidinylboronic Acid Analogs in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design, appearing in a vast array of therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to incorporate this privileged heterocycle into complex molecular architectures. The choice of the pyrimidinylboronic acid reagent is a critical determinant of synthetic success, influencing reaction efficiency, yield, and downstream processing.
This guide provides an in-depth comparison of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate with other key 5-pyrimidinylboronic acids. We will delve into the nuanced interplay of steric and electronic effects imparted by the substituents on the pyrimidine core, supported by available experimental data, to provide a rational framework for reagent selection.
The Strategic Advantage of 5-Pyrimidinylboronic Acids
The position of the boronic acid moiety on the pyrimidine ring is a crucial factor governing its reactivity in palladium-catalyzed cross-coupling reactions.[2] Among the various isomers, 5-pyrimidinylboronic acids are generally regarded as excellent coupling partners.[2] Unlike their 2-substituted counterparts, which can suffer from catalyst inhibition due to the proximity of the nitrogen atom to the boron center (a phenomenon analogous to the "2-pyridyl problem"), the electronic environment at the 5-position is highly favorable for the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.[2]
Physicochemical Properties: A Comparative Overview
The substituents at the 2- and 4-positions of the pyrimidine ring significantly influence the physicochemical properties of the boronic acid, which in turn affect its handling, stability, and performance in reactions. The bulky tert-butoxy groups of the title compound, for instance, are known to enhance solubility in organic solvents, a practical advantage in many synthetic setups.
| Property | This compound | 2,4-Dimethoxypyrimidine-5-boronic acid | Pyrimidine-5-boronic acid |
| Molecular Weight | 286.17 g/mol (hydrate) | 198.00 g/mol | 123.93 g/mol |
| Appearance | White to off-white solid | White to light yellow solid | White to beige solid |
| Solubility | Generally soluble in organic solvents like THF, Dioxane, DMF | Soluble in polar organic solvents | Sparingly soluble in organic solvents, more soluble in aqueous base |
| Stability | The bulky tert-butoxy groups may offer steric protection against protodeboronation. | Generally stable, but like all boronic acids, can be prone to dehydration to form boroxines. | Can be susceptible to protodeboronation, especially under harsh conditions. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is key to optimizing reaction conditions. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis
The electronic nature of the substituents on the pyrimidine ring plays a pivotal role in the reactivity of the corresponding boronic acid. Electron-donating groups, such as alkoxy substituents, increase the electron density of the pyrimidine ring. This can, in turn, influence the rate of transmetalation, a key step in the catalytic cycle.
| Pyrimidinylboronic Acid | Coupling Partner | Catalyst/Conditions | Yield | Reference |
| 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid | Aryl bromides or iodides | Pd(0) catalyzed | Successful couplings reported | [3] |
| 2,4-Dimethoxypyrimidine-5-boronic acid | 4-Bromotoluene | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C | Good to excellent (inferred) | [1] |
| Pyrimidine-5-boronic acid | 5-Bromopyrimidine | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C | ~70% | [1] |
The successful coupling of 2,4-di-tert-butoxy-5-bromopyrimidine with various arylboronic acids, as well as the reverse coupling, demonstrates the viability of this scaffold in Suzuki reactions.[3] The bulky tert-butoxy groups may sterically hinder the approach to the boron atom to some extent, but their electron-donating nature is expected to facilitate the transmetalation step. Furthermore, the increased solubility imparted by these groups can be a significant advantage, allowing for more homogeneous reaction mixtures and potentially milder reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Structural Comparison of Pyrimidinylboronic Acids
The structural differences between the compared pyrimidinylboronic acids are key to their differing properties and reactivity.
Caption: Structures of the compared 5-pyrimidinylboronic acids.
Conclusion and Future Outlook
This compound emerges as a valuable and highly promising reagent for the synthesis of 5-arylpyrimidines via the Suzuki-Miyaura cross-coupling reaction. The presence of the bulky tert-butoxy groups offers potential advantages in terms of solubility in organic solvents and stability, which can be beneficial for achieving high yields and simplifying reaction setup and workup. While direct comparative studies are needed to quantify its performance against other analogs under identical conditions, the available data and chemical principles suggest that it is a powerful tool for medicinal chemists and drug development professionals. Its use can facilitate the efficient synthesis of novel pyrimidine-containing compounds with potential therapeutic applications.
References
A Comparative Guide to the Reactivity of Pyrimidine-2-ylboronic Acid and Pyrimidine-5-ylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous biologically active compounds, including a variety of anticancer, antiviral, and anti-inflammatory agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this vital heterocycle, with pyrimidine boronic acids serving as key building blocks.[1][3] However, the reactivity of these isomers is not uniform, a nuance that is critical for optimizing synthetic strategies. This guide provides an in-depth technical comparison of the reactivity of pyrimidine-2-ylboronic acid and pyrimidine-5-ylboronic acid, offering field-proven insights and experimental data to inform your synthetic designs.
The Decisive Role of Boronic Acid Positioning
The location of the boronic acid group on the pyrimidine ring fundamentally dictates its reactivity in Suzuki-Miyaura coupling reactions. This is primarily governed by a combination of electronic effects and steric hindrance.[1][4]
Pyrimidine-5-ylboronic acid generally demonstrates robust and reliable reactivity, participating in cross-coupling reactions with a diverse range of aryl and heteroaryl halides to afford high yields.[1] The electronic environment at the 5-position is conducive to the critical transmetalation step in the palladium catalytic cycle.[1]
In stark contrast, pyrimidine-2-ylboronic acid is notoriously the more challenging coupling partner.[1] Its diminished reactivity is a direct consequence of the proximity of the boronic acid moiety to the nitrogen atom at the 1-position, a phenomenon analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][5] This proximity can lead to several complications:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][6]
-
Protodeboronation: Pyrimidine-2-ylboronic acid exhibits a heightened susceptibility to protodeboronation, a significant decomposition pathway where the carbon-boron bond is cleaved by a proton source.[1][5]
These factors often result in lower yields and necessitate more specialized reaction conditions to achieve successful coupling.
Unpacking the Electronic and Steric Landscape
The inherent electronic nature of the pyrimidine ring, being π-deficient, influences the reactivity of its boronic acid derivatives.[5] The two nitrogen atoms are electron-withdrawing, which can impact the nucleophilicity of the boronic acid.
Substituents on the pyrimidine ring can further modulate this reactivity. Electron-donating groups can enhance the electron density at the carbon-boron bond, potentially facilitating the transmetalation step.[1] Conversely, electron-withdrawing groups can diminish reactivity.[1][6] Similarly, the electronic nature of the coupling partner is a critical variable, with electron-poor halides generally exhibiting higher reactivity.[1]
Steric hindrance also plays a pivotal role, particularly with substituted pyrimidines or bulky coupling partners.[7][8][9][10] The steric environment around the carbon-boron bond can impede the approach of the palladium complex, thereby slowing down the reaction rate.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Overview
While a direct, side-by-side comparison under identical conditions is not always available in the literature, we can synthesize data from various studies to provide a comparative perspective on the performance of these two isomers.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyrimidine-5-ylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [6] |
| Pyrimidine-5-ylboronic acid | 4,6-Dichloropyrimidine | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 56 | [11] |
| Pyrimidine-2-ylboronic acid | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Modest Yields | [12] |
| Pyrimidine-2-ylboronic acid | Aryl Chloride | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | Good to Excellent | [13] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. The yields for pyrimidine-2-ylboronic acid are often reported in more general terms in the literature due to the challenges associated with its use.
Experimental Protocols: Strategies for Success
The following protocols provide a starting point for the Suzuki-Miyaura coupling of each isomer. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidine-5-ylboronic Acid
This protocol is adapted from general procedures for microwave-assisted Suzuki couplings of pyrimidine derivatives.[1][14]
Materials:
-
Pyrimidine-5-ylboronic acid (1.0 equiv)
-
Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 2:1)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add the pyrimidine-5-ylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling of Pyrimidine-2-ylboronic Acid Derivatives
Due to the inherent challenges with pyrimidine-2-ylboronic acid, the use of a more stable boronate ester and a highly active catalyst system is recommended. This protocol is based on methods developed for challenging 2-pyridyl nucleophiles.[13]
Materials:
-
Pyrimidine-2-ylboronic acid pinacol ester (or a suitable derivative) (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1.0-1.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or ligand 2 from the reference) (L:Pd ratio of 3:1)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl/heteroaryl halide, pyrimidine-2-ylboronate, palladium source, ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Landscape
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes. By carefully selecting the appropriate isomer, optimizing reaction conditions, and employing advanced catalytic systems, the full potential of these important building blocks can be harnessed to accelerate the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate and its Alternatives in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of pyrimidine scaffolds into complex molecules is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, with pyrimidine-based boronic acids serving as indispensable building blocks. This guide provides an in-depth technical comparison of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate, a versatile but sparsely characterized reagent, with two common alternatives: pyrimidine-5-boronic acid and 2-methoxypyrimidine-5-boronic acid.
Due to the limited availability of experimental spectral data for this compound in the public domain, this guide presents a combination of predicted analytical data for the primary compound and available experimental data for its alternatives. The focus will be on providing a robust comparison of their structural features and a discussion of their anticipated reactivity in Suzuki-Miyaura coupling reactions, supported by a detailed experimental protocol.
Characterization of this compound: A Predicted Analysis
In the absence of experimentally acquired spectra, we can predict the key NMR and mass spectrometry characteristics of this compound based on established principles and data from analogous structures.
Predicted NMR Spectral Data
The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The two tert-butoxy groups, being electronically donating, will significantly influence the chemical shifts of the pyrimidine ring protons and carbons.
¹H NMR (Predicted):
The most prominent feature in the ¹H NMR spectrum is expected to be a singlet corresponding to the 18 equivalent protons of the two tert-butoxy groups, likely appearing in the upfield region (δ 1.3-1.6 ppm)[1]. The pyrimidine ring should exhibit a single proton signal, a singlet, at a downfield chemical shift, estimated to be in the range of δ 8.5-9.0 ppm. The acidic protons of the boronic acid and the water of hydration may appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR (Predicted):
The ¹³C NMR spectrum is predicted to show distinct signals for the tert-butoxy groups and the pyrimidine ring. The methyl carbons of the tert-butoxy groups are expected around δ 28-30 ppm, while the quaternary carbons of these groups will likely resonate in the δ 80-85 ppm region[1]. The carbon atoms of the pyrimidine ring will be influenced by the electron-donating alkoxy groups and the boronic acid substituent.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.7 | 1H, s, Pyrimidine C6-H |
| ~1.5 | 18H, s, 2 x -OC(CH₃)₃ |
| Broad | 3H, br s, -B(OH)₂ + H₂O |
Predicted Mass Spectrometry Data
In mass spectrometry, boronic acids are known to undergo dehydration to form boroxines (cyclic trimers)[2]. Therefore, the mass spectrum of this compound may show a peak corresponding to the molecular ion of the boroxine in addition to the monomer.
-
Monomer [M-H]⁻: Expected around m/z 281.16
-
Boroxine Trimer: A higher mass ion corresponding to the cyclic trimer may also be observed.
Comparative Analysis with Alternative Pyrimidine Boronic Acids
For a comprehensive evaluation, we will compare the predicted data of this compound with the available data for two commercially accessible alternatives: pyrimidine-5-boronic acid and 2-methoxypyrimidine-5-boronic acid.
Pyrimidine-5-boronic acid
This is the parent, unsubstituted pyrimidine boronic acid at the 5-position. Its simpler structure provides a baseline for understanding the electronic effects of substituents.
Available Data:
-
¹H NMR: A publicly available ¹H NMR spectrum from ChemicalBook shows signals in the aromatic region consistent with the pyrimidine ring protons.
-
Mass Spectrometry: No readily available experimental mass spectrum was found. The expected [M-H]⁻ would be at m/z 122.03.
2-Methoxypyrimidine-5-boronic acid
This alternative introduces a single electron-donating methoxy group at the 2-position, offering an intermediate electronic profile between the parent compound and the di-tert-butoxy derivative.
Available Data:
-
NMR and Mass Spec: While specific experimental spectra are not widely published, basic characterization data is available from commercial suppliers.
-
Expected ¹H NMR: The pyrimidine protons are expected to appear as two distinct signals, likely doublets, in the aromatic region. The methoxy group will present as a singlet around δ 3.9-4.1 ppm.
-
Expected Mass Spec: The [M-H]⁻ would be anticipated around m/z 153.05.
Performance in Suzuki-Miyaura Coupling: A Comparative Discussion
The primary application for these boronic acids is the Suzuki-Miyaura cross-coupling reaction. The choice of boronic acid can significantly impact reaction efficiency and yield.
Reactivity Considerations:
-
This compound: The two bulky tert-butoxy groups provide steric hindrance around the pyrimidine ring. While this may slow down the reaction rate compared to less hindered analogues, these electron-donating groups increase the electron density on the pyrimidine ring, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. The bulky nature of the tert-butoxy groups can also serve as protecting groups, preventing unwanted side reactions at the 2- and 4-positions.
-
Pyrimidine-5-boronic acid: Being unsubstituted, this reagent is less sterically hindered, potentially leading to faster reaction kinetics. However, the electron-deficient nature of the pyrimidine ring can make transmetalation more challenging compared to its alkoxy-substituted counterparts.
-
2-Methoxypyrimidine-5-boronic acid: This compound strikes a balance. The methoxy group is electron-donating, which should enhance reactivity in the transmetalation step, but it is less sterically demanding than a tert-butoxy group.
The following diagram illustrates the generalized workflow for a Suzuki-Miyaura coupling reaction involving a pyrimidine boronic acid.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of pyrimidine boronic acids with aryl or heteroaryl halides. Microwave irradiation is often employed to accelerate the reaction.
Materials:
-
Pyrimidine boronic acid derivative (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the pyrimidine boronic acid, aryl/heteroaryl halide, palladium catalyst, and base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.
-
Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step. Carbonates are commonly used, with cesium carbonate often providing enhanced reactivity for challenging couplings.
-
Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.
Conclusion and Recommendations
While the lack of comprehensive experimental data for this compound presents a challenge, a comparative analysis based on predicted data and established chemical principles provides valuable insights for the research scientist.
-
For sterically demanding couplings or when protection of the 2- and 4-positions is desired, this compound is a promising, albeit less characterized, option. The electron-donating nature of the tert-butoxy groups should promote efficient coupling.
-
For rapid, less sterically hindered couplings where electronic activation is not a primary concern, pyrimidine-5-boronic acid offers a straightforward and cost-effective alternative.
-
2-Methoxypyrimidine-5-boronic acid represents a versatile intermediate, providing electronic activation with less steric bulk than its di-tert-butoxy counterpart.
It is strongly recommended that researchers seeking to utilize this compound perform their own analytical characterization (NMR and MS) to confirm its identity and purity before use in synthetic campaigns. The provided experimental protocol serves as a robust starting point for the application of these valuable building blocks in Suzuki-Miyaura cross-coupling reactions.
References
Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide for the Modern Chemist
The functionalization of pyrimidine rings is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyrimidine scaffold in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine core.[1][2] The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical, as it dictates the reaction's efficiency, substrate scope, and functional group tolerance.[1]
This guide provides an objective comparison of the performance of various palladium catalysts for the most common and impactful pyrimidine cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. We will delve into the nuances of catalyst selection, from traditional phosphine-based systems to modern N-heterocyclic carbene (NHC) ligands, providing field-proven insights and supporting experimental data to aid researchers, scientists, and drug development professionals in navigating this complex catalytic landscape.
The Ligand's Decisive Role: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The heart of a successful palladium-catalyzed cross-coupling reaction lies in the choice of ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For decades, phosphine ligands were the workhorses of this field. However, the last 15 years have seen a dramatic rise in the popularity of N-heterocyclic carbenes (NHCs), which often exhibit superior performance.[3]
-
Phosphine Ligands: Traditional ligands like triphenylphosphine (PPh₃) are versatile but can be limited when dealing with less reactive substrates, such as chloropyrimidines.[4][5] The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and bidentate ligands like Xantphos represented a major leap forward, dramatically improving catalyst activity and stability, particularly for C-N bond formation.[6][7] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have proven to be exceptional ligands for palladium catalysis.[3][8] Their strong σ-donating ability facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[3] The robust Pd-NHC bond contributes to high catalyst stability, even at elevated temperatures, preventing decomposition and leading to higher turnover numbers.[3][9] This enhanced stability and activity often make NHC-based catalysts the superior choice for difficult pyrimidine couplings.[1][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for constructing biaryl structures.[1] For pyrimidine substrates, catalyst selection is often dictated by the reactivity of the halide (I > Br > Cl) and the electronic properties of the ring.[1]
While traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is effective, especially for more reactive brominated and iodinated pyrimidines, modern catalysts featuring NHC ligands or bulky phosphines often provide higher efficiency and broader scope, particularly for the less reactive and more cost-effective chloro-pyrimidines.[1][4] The electron-deficient nature of the pyrimidine ring generally makes it more reactive in Suzuki couplings compared to analogous benzene derivatives.[5]
Performance Data for Suzuki-Miyaura Coupling of Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄, 1,4-Dioxane, 70-80°C | 93 | [4] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃, 1,4-Dioxane/H₂O, 100°C, 15 min (MW) | High | [10][11] |
| 4,6-dichloropyrimidine | 4-tolylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄, Toluene, 100°C | 85 | [12] |
| 2,4-dichloropyridine | Phenylboronic acid | Pd(PEPPSI)-IPr | K₃PO₄, 1,4-Dioxane, 100°C | 90 (C4-selective) | [13] |
| 2,4,5,6-tetrachloropyrimidine | Phenylboronic acid (1.0 equiv.) | Pd(PPh₃)₂Cl₂ (3 mol%) | K₂CO₃, 1,4-Dioxane/H₂O, 60°C, 2h | 97 (C6-selective) | [14] |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle: Suzuki-Miyaura Coupling
The catalytic cycle involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states. Bulky, electron-donating ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The palladium-catalyzed cross-coupling of amines with aryl halides (Buchwald-Hartwig amination) has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15] The reaction is highly sensitive to the choice of ligand, base, and solvent. For pyrimidine substrates, specialized bulky phosphine ligands are often required to achieve high yields.
Catalyst systems employing bidentate phosphine ligands like Xantphos have proven particularly effective for the amination of chloropyrimidines.[6] These ligands form stable, active catalysts that facilitate the challenging C-N bond formation. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for success.[6][16]
Performance Data for Buchwald-Hartwig Amination of Pyrimidines
| Pyrimidine Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-chloro-6-(pyridin-3-yl)pyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, Reflux | 75 | [6] |
| 2-chloro-4-methyl-6-(pyridin-3-yl)pyrimidine | 2,4-dimethylaniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu, Toluene, Reflux | 35 | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd(OAc)₂ / PPh₃ | K₃PO₄, Toluene, 100°C | 94 (C4-selective) | [17] |
| 2-Bromothiophene | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Toluene, 110°C | 95 | [16] |
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism is similar to the Suzuki coupling but involves the coordination of the amine and deprotonation by a base to form a palladium amide complex prior to reductive elimination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[10]
-
Materials:
-
2,4-dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Degassed 1,4-dioxane and water (2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
To the microwave reactor vial, add the 2,4-dichloropyrimidine, arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add 6 mL of the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted 2-chloropyrimidine.
-
Protocol 2: Buchwald-Hartwig Amination of a Chloropyrimidine[6]
-
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, add the palladium precursor, Xantphos ligand, and sodium tert-butoxide.
-
Add the chloropyrimidine derivative and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-aryl pyrimidine product.
-
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of pyrimidines is an indispensable tool in modern organic synthesis. The choice of catalyst is paramount and should be guided by the specific transformation and the nature of the substrates.
-
For Suzuki-Miyaura couplings , traditional Pd(PPh₃)₄ remains a viable, cost-effective option for bromo- and iodo-pyrimidines. However, for the more challenging and economical chloro-pyrimidines, catalyst systems based on bulky phosphines or N-heterocyclic carbenes (NHCs) are highly recommended for their superior activity and stability.[1]
-
For Buchwald-Hartwig aminations , specialized ligand systems are non-negotiable. Bulky, electron-rich phosphine ligands such as Xantphos are essential for achieving high efficiency in the formation of C-N bonds with pyrimidine cores.[6]
The continuous development of more active, stable, and selective palladium catalysts continues to broaden the horizons of what is possible in pyrimidine functionalization. As catalyst technology advances, chemists are empowered to construct increasingly complex and novel pyrimidine-containing molecules for applications ranging from drug discovery to materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. previous.scientia.report [previous.scientia.report]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to C4-Selectivity in 2,4-Dichloropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Regiocontrol in Pyrimidine Synthesis
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is largely due to its ability to engage in critical hydrogen bonding interactions with biological targets. 2,4-Dichloropyrimidine is a versatile and economically significant starting material for the synthesis of 2,4-disubstituted pyrimidine derivatives. However, the presence of two reactive chlorine atoms at the C2 and C4 positions presents a significant synthetic challenge: achieving regioselective substitution. The ability to predictably functionalize one position over the other is paramount for efficient drug discovery and development, as the spatial arrangement of substituents dictates biological activity.
This guide provides an in-depth comparison of reaction strategies to achieve high C4-selectivity in reactions involving 2,4-dichloropyrimidine. We will delve into the mechanistic underpinnings of this selectivity and provide experimentally validated protocols to empower chemists in their synthetic endeavors.
The Fundamental Principle: Why C4 is a Privileged Position
In nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position.[1][2] This inherent preference can be explained by examining the electronic structure of the pyrimidine ring.
Electronic Rationale for C4-Selectivity:
The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack. The stability of the negatively charged intermediate, known as the Meisenheimer complex, is key to determining the rate of substitution.
-
LUMO Coefficients: Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 (and C6) position compared to the C2 position.[3] This indicates that C4 is the more electrophilic site, favoring nucleophilic attack.
-
Intermediate Stabilization: When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom at position 1. Attack at C2, however, places the negative charge between the two nitrogen atoms, which is a less favorable electronic arrangement. Furthermore, attack at C4 can be stabilized by a para-quinoid resonance structure, which is more stable than the ortho-quinoid structure resulting from C2 attack.[1]
This intrinsic electronic preference forms the basis of C4-selectivity, but as we will explore, it can be either enhanced or overridden by a careful choice of reactants and conditions.
Comparative Analysis of C4-Selective Reactions
While the innate reactivity of 2,4-dichloropyrimidine favors C4 substitution, the degree of selectivity can vary dramatically. Uncontrolled reactions often lead to mixtures of C4 and C2 isomers, which can be challenging to separate.[1] For instance, nucleophilic displacement with neutral nitrogen nucleophiles often yields C4/C2 isomer ratios ranging from a synthetically limiting 1:1 to 4:1.[1]
The following sections compare different methodologies designed to achieve high C4-selectivity, supported by experimental data.
Palladium-Catalyzed Amination: A Robust Strategy for High Selectivity
For the synthesis of 4-amino-2-chloropyrimidines, palladium-catalyzed Buchwald-Hartwig amination has proven to be a highly effective method for ensuring C4-selectivity. This is particularly true for more complex substrates, such as 6-aryl-2,4-dichloropyrimidines.
A study by Peng et al. demonstrated a dramatic improvement in regioselectivity when switching from a traditional SNAr approach to a palladium-catalyzed system. The reaction of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with dibutylamine under standard SNAr conditions (K₂CO₃ in DMAc) gave a poor 70:30 ratio of C4 to C2 isomers.[1] In stark contrast, a palladium-catalyzed approach delivered exceptional selectivity.
Table 1: Comparison of SNAr vs. Pd-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Secondary Amines [1]
| Entry | Amine | Conditions | C4:C2 Ratio | Yield of C4 Isomer |
| 1 | Dibutylamine | K₂CO₃, DMAc, rt | 70:30 | N/A |
| 2 | Dibutylamine | Pd(OAc)₂, dppb, LiHMDS, THF, 0°C | >99:1 | 95% |
| 3 | Pyrrolidine | No Catalyst | 80:20 | N/A |
| 4 | Pyrrolidine | Pd(OAc)₂, dppb, LiHMDS, THF, 0°C | >30:1 | 92% |
| 5 | Morpholine | No Catalyst | 67:33 | N/A |
| 6 | Morpholine | Pd(OAc)₂, dppb, LiHMDS, THF, 0°C | >30:1 | 94% |
Data sourced from Peng, Z., et al. (2006). Organic Letters.[1]
The causality behind this dramatic shift in selectivity lies in the mechanism of the palladium-catalyzed reaction. The catalytic cycle is believed to involve the preferential oxidative addition of the palladium catalyst to the more reactive C4-Cl bond, followed by reductive elimination to form the C-N bond.[2] The choice of ligand and base is critical; the use of a bidentate phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane) and a strong, non-nucleophilic base such as LiHMDS was found to be optimal, providing rapid reactions and high yields.[1]
Caption: Workflow for Pd-catalyzed C4-selective amination.
Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling is another cornerstone reaction for C-C bond formation. When applied to 2,4-dichloropyrimidine, achieving high C4-selectivity is crucial for subsequent functionalization at the C2 position. Conventional heating methods can require long reaction times and higher catalyst loadings.
A study by Perjési and colleagues demonstrated that microwave-assisted synthesis provides a rapid and highly efficient route to C4-arylated-2-chloropyrimidines with excellent regioselectivity.[4][5] The oxidative addition of the palladium(0) catalyst is again favored at the more electrophilic C4 position.[5]
Table 2: C4-Selective Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [4]
| Entry | Boronic Acid | Catalyst (0.5 mol%) | Time (min) | Yield of C4-Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 15 | 96% |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 15 | 94% |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 15 | 92% |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 15 | 95% |
| 5 | 3-Furanylboronic acid | Pd(PPh₃)₄ | 15 | 89% |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), boronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (0.005 mmol), 1,4-dioxane/H₂O (4:1), MW irradiation at 120°C. Data sourced from Perjési, P., et al. (2021). Molecules.[4]
The key advantages of this microwave-assisted protocol are the extremely short reaction times (15 minutes) and the very low catalyst loading (0.5 mol%), making it an attractive method for library synthesis and process development.[4]
Caption: Key parameters for C4-selective Suzuki coupling.
Factors That Can Invert Selectivity: Understanding the Alternatives
To fully validate C4-selectivity, it is instructive to understand the conditions that favor C2 substitution. This knowledge provides a more complete picture of the factors governing regioselectivity.
-
Ring Substituents: Electron-donating groups (EDGs) like -OMe or -NHMe at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at C2.[2][6] This is because the EDG increases the electron density at the para-position (C4), deactivating it towards nucleophilic attack, while having a less pronounced effect on the meta-like C2 position.
-
Nucleophile Choice: While most nucleophiles prefer C4, certain exceptions exist. Tertiary amines have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[7][8]
-
Specialized Catalysis: Recently, reaction conditions have been discovered that enable C2-selective Pd-catalyzed C-S coupling of unsubstituted 2,4-dichloropyrimidines using specific bulky N-heterocyclic carbene (NHC) ligands.[2] This represents a catalyst-controlled inversion of the "natural" C4-selectivity.
Experimental Protocols for Validating C4-Selectivity
The following protocols are provided as examples of experimentally validated methods for achieving high C4-selectivity.
Protocol 1: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine[1]
This protocol is adapted from the work of Peng et al. for the highly selective amination at the C4 position.
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (0.01 mmol, 1 mol%).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF, 5 mL), followed by a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.2 mmol).
-
Reactant Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in THF, followed by the secondary amine (1.1 mmol).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-6-aryl-2-chloropyrimidine.
Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling[4][5]
This protocol is adapted from the work of Perjési and colleagues for the rapid and selective synthesis of 4-aryl-2-chloropyrimidines.
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloropyrimidine.
Conclusion
The selective functionalization of 2,4-dichloropyrimidine at the C4 position is a critical transformation in the synthesis of a vast array of biologically active molecules. While the inherent electronic properties of the pyrimidine ring favor C4 attack, achieving high levels of selectivity often requires carefully chosen reaction conditions. This guide has demonstrated that palladium-catalyzed methods, for both amination and Suzuki coupling, offer robust and highly selective routes to C4-substituted pyrimidines. By understanding the mechanistic principles and leveraging validated, efficient protocols such as those detailed here, researchers can confidently and predictably access these valuable synthetic intermediates, accelerating the pace of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Kinetics of Hindered Pyrimidine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel therapeutics and functional materials. However, the coupling of sterically hindered pyrimidines presents a significant synthetic hurdle. The inherent electronic properties of the pyrimidine ring, coupled with steric congestion, often lead to sluggish reaction rates and low yields. Understanding and optimizing the reaction kinetics are therefore paramount to surmounting these challenges. This guide provides an in-depth analysis of the kinetic aspects of hindered pyrimidine Suzuki coupling, comparing catalyst systems and offering practical, data-driven insights for achieving successful outcomes.
The Kinetic Challenge of Hindered Pyrimidines
The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. For hindered pyrimidines, each of these steps can be kinetically challenging.
-
Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[1][2] Steric hindrance around the C-X bond (where X is a halide or triflate) on the pyrimidine ring can significantly slow the insertion of the palladium(0) catalyst.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be impeded by both steric bulk on the pyrimidine and the electronic nature of the ring. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition and slowing down this crucial step.[3]
-
Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, can also be hindered by bulky substituents on the pyrimidine ring, which can obstruct the necessary conformational changes of the palladium complex.[4]
To overcome these kinetic barriers, the choice of catalyst system—specifically the ligand—is of utmost importance.
Comparing Catalytic Systems for Hindered Pyrimidine Suzuki Coupling
| Catalyst System (Precursor/Ligand) | Typical Substrates | Key Advantages | Reported Performance |
| Pd(OAc)₂ / SPhos | Sterically hindered aryl and heteroaryl chlorides/bromides | High activity at low catalyst loadings, excellent for hindered substrates.[4] | Couples a variety of aryl chlorides at room temperature.[4] |
| Pd₂(dba)₃ / XPhos | Electron-rich and sterically hindered aryl halides | Broad substrate scope, high thermal stability.[5] | Effective for challenging heteroaryl couplings.[6] |
| Pd-PEPPSI-IPr | Hindered and electron-rich aryl chlorides | High stability and activity, resistant to catalyst degradation.[5] | Promotes room-temperature cross-coupling of hindered 2,4-dichloropyridines.[7] |
| [Pd(cinnamyl)Cl]₂ / DavePhos | A wide range of aryl and heteroaryl halides | High turnover numbers, effective for challenging substrates. | Demonstrates high efficacy in various challenging couplings. |
| Pd(PPh₃)₄ | Less hindered aryl bromides and iodides | Readily available and cost-effective. | Often requires higher temperatures and catalyst loadings for hindered substrates.[3] |
Note: The performance of these catalyst systems is highly substrate-dependent. The data presented here is a qualitative summary based on literature reports for challenging Suzuki-Miyaura couplings. For a specific hindered pyrimidine, experimental validation is crucial.
Mechanistic Insights into Ligand Effects
The success of ligands like SPhos, XPhos, and NHCs in promoting hindered Suzuki couplings stems from their unique structural and electronic properties.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): The steric bulk of these ligands promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) species. This highly reactive intermediate readily undergoes oxidative addition even with hindered substrates. Their strong electron-donating ability increases the electron density on the palladium center, which also facilitates the oxidative addition step.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable palladium complexes. This stability can prevent catalyst decomposition at the high temperatures often required for hindered couplings. The steric bulk of the NHC ligand also plays a crucial role in promoting the reductive elimination step.[5][8]
Experimental Protocols for Kinetic Analysis
To objectively compare catalyst systems for your specific hindered pyrimidine substrate, a thorough kinetic analysis is essential. Here, we provide a detailed protocol for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the initial reaction rate and kinetic profile for the Suzuki coupling of a hindered pyrimidine with a boronic acid using different catalyst systems.
Materials:
-
Hindered pyrimidine halide (e.g., 2-chloro-4,6-dimethylpyrimidine)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, IPr)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Internal standard (e.g., biphenyl, naphthalene)
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Heating and stirring module
-
HPLC system with a suitable column (e.g., C18)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the hindered pyrimidine halide and the internal standard in the chosen reaction solvent.
-
Prepare a stock solution of the aryl boronic acid in the same solvent.
-
Prepare separate stock solutions for each palladium precursor/ligand combination.
-
-
Reaction Setup:
-
To a reaction vial, add the base.
-
Add the stock solution containing the hindered pyrimidine halide and internal standard.
-
Add the aryl boronic acid stock solution.
-
Stir the mixture at the desired reaction temperature for a few minutes to ensure homogeneity.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst stock solution. This is time zero (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter to remove solids.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Determine the concentration of the starting material and product at each time point by integrating the respective peaks and comparing them to the peak of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
Compare the initial rates obtained with different catalyst systems to determine their relative efficacy.
-
Workflow for Kinetic Analysis
Caption: A typical workflow for the kinetic analysis of a hindered pyrimidine Suzuki coupling reaction.
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
Caption: The catalytic cycle for the Suzuki-Miyaura coupling, highlighting the often rate-limiting oxidative addition step for hindered pyrimidines.
Conclusion
The successful Suzuki-Miyaura coupling of hindered pyrimidines is a significant challenge that can be overcome with a rational, kinetics-based approach. While a universal catalyst system does not exist, the use of bulky, electron-rich phosphine ligands or robust NHC ligands has proven to be a highly effective strategy. By understanding the mechanistic hurdles and employing systematic kinetic analysis, researchers can identify the optimal catalyst system and reaction conditions for their specific substrate, paving the way for the efficient synthesis of novel and valuable molecules.
References
- 1. Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,4-Disubstituted Pyrimidines
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is but the first step. The subsequent rigorous confirmation of purity is a critical checkpoint that underpins the reliability of biological data and the ultimate success of a therapeutic candidate. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 2,4-disubstituted pyrimidines, a scaffold of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your purity assessment strategy.
The Central Role of Purity in Drug Discovery
Impurities in a synthesized active pharmaceutical ingredient (API) can arise from various sources, including unreacted starting materials, by-products, intermediates, and degradation products.[1] These impurities can have unintended biological consequences, potentially leading to inaccurate structure-activity relationship (SAR) data and, in a clinical setting, adverse patient outcomes. The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that define thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[2][3] Adherence to these guidelines is paramount for regulatory submissions.
This guide will compare four key analytical techniques for the purity assessment of 2,4-disubstituted pyrimidines:
-
High-Performance Liquid Chromatography (HPLC)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Melting Point Analysis
Our discussion will be framed around a hypothetical 2,4-disubstituted pyrimidine, "Pyr-X," to provide practical context to the experimental protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
The "Why" Behind the Method: Causality in HPLC Protocol Design
The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation of the main compound from its potential impurities. For 2,4-disubstituted pyrimidines, which are often aromatic and possess varying polarities depending on their substituents, a reversed-phase C18 column is a common and effective starting point.[4] The nonpolar stationary phase retains the analyte and impurities based on their hydrophobicity.
The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with a wide range of polarities. The choice of a UV detector is logical for pyrimidine derivatives as the aromatic ring system provides strong chromophores, usually with maximum absorbance in the 254-280 nm range.[5]
Experimental Protocol: HPLC Purity Determination of Pyr-X
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility, if needed) or Phosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Pyr-X reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized Pyr-X sample at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak and any impurity peaks. Purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Unlike HPLC, which provides a relative purity assessment based on peak areas, qNMR can determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[6] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]
The "Why" Behind the Method: Causality in qNMR Protocol Design
The core principle of qNMR involves comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[8] The choice of internal standard is critical; it must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be soluble in the same deuterated solvent as the analyte.[8] Maleic acid and 1,4-dinitrobenzene are common choices.[6] To ensure accurate quantification, specific NMR acquisition parameters are crucial, such as a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.[8]
Experimental Protocol: qNMR Purity Determination of Pyr-X
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (e.g., Maleic Acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Pyr-X into an NMR tube.
-
Accurately weigh and add approximately 5-10 mg of the internal standard to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with quantitative parameters (e.g., relaxation delay D1 = 30s, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Workflow
Caption: The workflow for absolute purity determination by qNMR.
Mass Spectrometry (MS): Identifying the Unknowns
Mass spectrometry is a powerful technique for identifying impurities by providing information about their molecular weight and structure.[9] When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes an indispensable tool for impurity profiling.[10]
The "Why" Behind the Method: Causality in MS-based Impurity Identification
In LC-MS, after the components are separated by the HPLC, they are ionized, and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. This allows for the determination of the molecular weight of each impurity. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity ions, providing structural information that aids in their identification.[9] The fragmentation patterns of pyrimidine derivatives are often predictable, involving cleavages of the substituent groups and fragmentation of the pyrimidine ring itself.[1][11]
Experimental Protocol: LC-MS for Impurity Identification in Pyr-X
Instrumentation:
-
LC-MS system (e.g., with a QTOF or Orbitrap mass analyzer)
Procedure:
-
LC Separation: Perform an HPLC separation as described previously.
-
MS Analysis:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire full scan mass spectra to identify the m/z of the parent ions of the impurities.
-
Perform MS/MS experiments on the impurity parent ions to obtain fragmentation spectra.
-
-
Data Analysis:
-
Determine the molecular weight of the impurities from the full scan data.
-
Propose structures for the impurities based on their fragmentation patterns and knowledge of the synthetic route.
-
Visualization of the Impurity Identification Workflow
Caption: A logical flow for impurity identification using LC-MS/MS.
Melting Point Analysis: A Classic, Yet Valuable, Technique
Melting point determination is one of the oldest and simplest methods for assessing the purity of a crystalline solid.[12] Pure crystalline compounds have a sharp, well-defined melting point, while the presence of impurities typically causes a depression and broadening of the melting point range.[3]
The "Why" Behind the Method: Causality in Melting Point Depression
Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break the intermolecular forces holding the molecules together.[3] This results in a lower melting point. The broadening of the melting range occurs because different regions of the crystal have varying amounts of impurities, leading to a non-uniform melting process.
Experimental Protocol: Melting Point Determination of Pyr-X
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation:
-
Ensure the synthesized Pyr-X is a dry, finely ground powder.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.
-
-
Analysis:
-
Compare the observed melting point range to that of a pure reference standard. A broader and lower range indicates the presence of impurities.
-
Comparative Analysis of Purity Assessment Methods
| Feature | HPLC | qNMR | Mass Spectrometry | Melting Point |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Mass-to-Charge Ratio | Thermal Property |
| Purity Type | Relative (%) | Absolute (%) | - (Identification) | Qualitative |
| Sensitivity | High (ppm to ppb) | Moderate (mg) | Very High (ppb to ppt) | Low |
| Quantitative? | Yes | Yes | Can be, with standards | No |
| Structural Info | No | Yes | Yes (especially MS/MS) | No |
| Throughput | High | Moderate | High | High |
| Cost | Moderate | High | High | Low |
| Typical LOD | ~0.01-0.1% | ~0.1% | <0.01% | >1% |
| Typical LOQ | ~0.03-0.3% | ~0.3% | <0.03% | - |
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient for a comprehensive purity assessment of a synthesized 2,4-disubstituted pyrimidine. An integrated and orthogonal approach, as advocated by regulatory bodies, provides the most reliable and complete picture of a compound's purity.[11]
A typical workflow would involve:
-
Initial Screening by Melting Point Analysis: A quick and inexpensive way to get a preliminary indication of purity.
-
Quantitative Purity by HPLC: The primary method for quantifying the main component and known impurities.
-
Absolute Purity and Structural Confirmation by qNMR: An orthogonal method to confirm the HPLC results and provide an absolute purity value.
-
Impurity Identification by LC-MS: To identify and characterize any unknown impurities.
By understanding the principles and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of their synthesized 2,4-disubstituted pyrimidines, ensuring the integrity of their research and the safety of potential new medicines.
References
- 1. tasianinch.com [tasianinch.com]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. mca.gm [mca.gm]
A Senior Application Scientist's Guide to Suzuki-Miyaura Reactions: A Comparative Efficacy Analysis of Boronic Acids and Boronic Esters
For researchers, synthetic chemists, and professionals in drug development, the choice of organoboron reagent in the Suzuki-Miyaura cross-coupling is a critical decision that profoundly influences reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth, objective comparison of boronic acids and their corresponding ester derivatives, moving beyond simple protocols to explain the fundamental principles and causality that govern their performance.
The central narrative when comparing these reagents is the classic chemical trade-off between reactivity and stability . Boronic acids are generally the more reactive species, often affording faster reaction times.[1][2][3][4] This heightened reactivity, however, comes at the cost of significantly lower stability. Conversely, boronic esters provide a robust and stable alternative, often at the expense of reaction rate. Understanding the nuances of this trade-off is paramount to mastering the Suzuki-Miyaura coupling.
The Catalytic Cycle: The Heart of the Reaction
To appreciate the roles of these reagents, we must first visualize the catalytic cycle. The Suzuki-Miyaura reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The organoboron reagent plays its critical role during transmetalation, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this single step dictates the success of the entire catalytic process.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 1: The Stability-Reactivity Dichotomy
The choice between a boronic acid and an ester is fundamentally a decision on how to manage stability versus reactivity for a specific synthetic challenge.
Boronic Acids: The Reactive Precursor
Boronic acids, with the general formula R-B(OH)₂, are the traditional and often most reactive partners in Suzuki couplings.[1][4] Their Lewis acidic nature is believed to facilitate the crucial transmetalation step.[1][2]
Advantages:
-
High Reactivity: Often result in faster reaction times and can be effective at lower temperatures.[1][2]
-
Atom Economy: Compared to esters, they have a higher atom economy.[4]
-
Ease of Preparation: Many are straightforward to synthesize or are commercially available.[5]
Disadvantages:
-
Instability: This is their most significant drawback. Boronic acids are susceptible to several decomposition pathways:
-
Protodeboronation: A common side reaction where the C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond, which reduces the amount of active reagent available for coupling.[6][7]
-
Oxidation: The C-B bond can be oxidatively cleaved, another unproductive pathway that consumes starting material.[2][4]
-
Anhydride Formation: They readily lose water to form cyclic trimers known as boroxines. While boroxines are often competent in cross-coupling (and can even be more reactive than the parent acid), this dehydration alters the reagent's stoichiometry and physical properties, making accurate measurement difficult.[8]
-
-
Handling and Purification: Their propensity to decompose makes long-term storage challenging, often requiring inert atmosphere and low temperatures.[1] Purification can be difficult, as they are often incompatible with silica gel chromatography.[1][2]
Boronic Esters: The Stable Workhorse
Boronic esters, such as the widely used pinacol esters, offer a powerful solution to the instability of boronic acids.[1][2] By protecting the reactive B(OH)₂ group, these derivatives provide significantly enhanced stability.
Advantages:
-
Exceptional Stability: Boronic esters are generally robust, crystalline solids that are stable to air and moisture, allowing for easy handling, long-term storage, and purification via standard column chromatography.[1][2][9]
-
Enabling Difficult Couplings: They allow for the use of organic fragments whose corresponding boronic acids are notoriously unstable (e.g., 2-pyridyl boronic acid).[6][7]
-
Improved Reproducibility: Due to their high purity and stability, reactions using boronic esters often give more reproducible yields, a critical factor in complex, multi-step syntheses and pharmaceutical applications.[1]
Disadvantages:
-
Lower Reactivity: The trade-off for stability is often a lower reaction rate compared to the parent boronic acid, potentially requiring higher temperatures or longer reaction times.[2]
Caption: Common organoboron reagents used in Suzuki-Miyaura coupling.
Part 2: Mechanistic Insights and Kinetic Performance
While "acids are faster, esters are slower" is a useful heuristic, the reality is more nuanced. The mechanism by which esters enter the catalytic cycle is a subject of ongoing research and has profound implications for reaction optimization.
It was long believed that boronic esters must first hydrolyze in situ under the basic aqueous reaction conditions to generate the "true" reactive species, the boronic acid.[6][9] However, compelling kinetic, structural, and computational studies have demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis.[8][10]
Remarkably, the structure of the ester can dramatically alter the reaction rate, sometimes in counterintuitive ways. A 2018 study by the Carrow and Hartwig groups provided key kinetic data on the rate of aryl group transfer from various boron reagents to a palladium complex.[8][10][11]
| Boron Reagent | Relative Rate of Transmetalation (krel) | Key Insight |
| Arylboronic Acid | 1.0 | Baseline reactivity. |
| Pinacol Boronic Ester | ~0.1 (estimated) | The common, sterically hindered ester is significantly slower than the acid. |
| Neopentyl Glycol Ester | ~0.3 (estimated) | Another common hindered ester that is slower than the acid. |
| Catechol Boronic Ester | 4.7 | Electron-deficient ester shows a significant rate enhancement. |
| Glycol Boronic Ester | 23.0 | Small, electron-rich ester shows a dramatic rate acceleration. |
| Boroxine (Anhydride) | 9.3 | The trimeric anhydride is also much more reactive than the monomeric acid. |
| Data synthesized from kinetic studies reported in J. Am. Chem. Soc. 2018, 140, 12, 4342–4353.[8] |
These findings reveal that the simple reactivity rule does not always hold. Electron-rich, less-hindered esters like the glycol derivative can accelerate the transmetalation step far beyond the parent boronic acid. This is attributed to an optimal balance of electronic properties on the boron-bound oxygen atoms, which influences both the formation of the pre-transmetalation intermediate and the nucleophilicity of the migrating group.[8][10]
Part 3: Advanced Boron Reagents and Strategic Applications
The evolution of the Suzuki coupling has led to the development of specialized boron reagents designed for specific applications.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and have revolutionized multi-step synthesis.[12] The MIDA ligand protects the boron center, rendering it inert to a wide range of reaction conditions, including other cross-coupling reactions.[13] It can be easily deprotected with mild aqueous base to liberate the boronic acid in situ. This enables a powerful strategy known as iterative cross-coupling , where complex molecules are assembled piece-by-piece in a controlled, sequential manner.[12][14] MIDA boronates also serve as an excellent "slow-release" platform for utilizing notoriously unstable boronic acids.[7][13]
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are not esters but serve a similar purpose. They are highly stable, free-flowing crystalline solids that are exceptionally resistant to air and moisture.[15][16] They are particularly valued for their resistance to protodeboronation under coupling conditions.[17] Like MIDA esters, they act as a stable reservoir from which the active boronic acid is slowly released under the reaction conditions.[18]
Caption: The strategic decision between boronic acids and esters.
Part 4: Experimental Protocols
The following protocols provide a general framework for comparing the performance of a boronic acid and its pinacol ester in a typical Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene/Water (e.g., 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)
-
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene/Water (e.g., 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the phenylboronic acid with its pinacol ester.
-
Heat the reaction mixture to a temperature that may need to be higher or maintained for longer than in Protocol 1 (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A direct comparison would involve running both reactions in parallel and sampling at identical time points.
-
Follow steps 6-9 from Protocol 1 for work-up and purification. Compare the isolated yield and reaction purity to the result from Protocol 1.
Conclusion and Strategic Recommendations
The selection of an organoboron reagent is not a matter of one being universally superior, but rather of choosing the right tool for the specific synthetic job.
-
Choose Boronic Acids when:
-
The acid is known to be stable and readily available.
-
Maximizing reaction rate is the primary concern for simple and robust substrates.
-
Performing an initial, rapid screen of reaction feasibility.
-
-
Choose Boronic Esters (Pinacol, Neopentyl Glycol) when:
-
The corresponding boronic acid is unstable, prone to decomposition, or difficult to purify.[6]
-
The synthesis is part of a complex, multi-step sequence where reproducibility and high purity of intermediates are paramount.[2]
-
The reaction requires anhydrous conditions, where boronic acids may be less effective.
-
-
Choose Advanced Reagents (MIDA Esters, Trifluoroborates) when:
-
Engaging in iterative cross-coupling to build molecular complexity in a controlled manner (MIDA).[12]
-
A boronic acid moiety must be "protected" while other chemical transformations are performed on the molecule (MIDA).[14]
-
Exceptional stability to air, moisture, and challenging reaction conditions is required (Trifluoroborates).
-
By understanding the fundamental principles of stability, reactivity, and the underlying mechanistic pathways, researchers can move beyond trial-and-error and make rational, informed decisions to accelerate their research and development efforts in the powerful and versatile world of Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA Boronates [sigmaaldrich.com]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 17. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Intermediates in 2,4,5-Trisubstituted Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2,4,5-trisubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The efficient synthesis of these molecules is paramount, and a deep understanding of the reaction mechanisms and the transient species involved is critical for optimizing reaction conditions, improving yields, and ensuring the desired regioselectivity. This guide provides an in-depth comparative analysis of the key intermediates formed during the synthesis of 2,4,5-trisubstituted pyrimidines via prevalent synthetic strategies. We will delve into the characterization of these transient species using a suite of spectroscopic and analytical techniques, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Comparing the Synthetic Pathways: A Look at the Intermediates
Several synthetic routes have been developed for the construction of the 2,4,5-trisubstituted pyrimidine core. Here, we compare two of the most robust and widely adopted methods: the venerable Biginelli reaction and modern multi-component reactions (MCRs) involving amidines. The nature of the intermediates in these pathways differs significantly, necessitating distinct characterization strategies.
| Synthetic Route | Key Intermediates | Primary Characterization Techniques | Advantages of the Route | Limitations of the Route |
| Biginelli Reaction | Dihydropyrimidinones (DHPMs), N-Acyliminium ions, Enolates/Enamines | NMR (¹H, ¹³C), Mass Spectrometry (ESI-MS), FTIR | Well-established, one-pot synthesis, access to diverse dihydropyrimidine scaffolds.[2][3] | Limited substitution patterns, often requires harsh reaction conditions. |
| Multi-component Reactions with Amidines | Enamines, Michael adducts, Cyclized dihydropyrimidine intermediates | In-situ FTIR, NMR (¹H, ¹³C), LC-MS, X-ray Crystallography | High atom economy, broad substrate scope, milder reaction conditions, access to highly functionalized pyrimidines.[4][5] | Mechanistic complexity, potential for side reactions. |
In-Depth Analysis of Intermediates and Their Characterization
A thorough understanding of the transient species formed during a reaction is crucial for its optimization and control. Below, we dissect the key intermediates of the Biginelli reaction and multi-component reactions with amidines, providing detailed protocols for their characterization.
The Biginelli Reaction: Unraveling the Pathway to Dihydropyrimidinones
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, proceeds through a series of key intermediates.[2][3] The most widely accepted mechanism involves the initial formation of an N-acyliminium ion.[6]
Workflow for Characterization of Biginelli Reaction Intermediates
Caption: Workflow for the characterization of intermediates in the Biginelli reaction.
This highly electrophilic species is the cornerstone of the Biginelli reaction mechanism.[6] Its transient nature makes direct observation challenging, but its formation can be inferred through trapping experiments and mass spectrometry.
Experimental Protocol: Trapping and ESI-MS Analysis of the N-Acyliminium Ion
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1 mmol) and urea (1.2 mmol) in a suitable solvent (e.g., acetonitrile).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃).
-
Trapping Agent: Introduce a nucleophilic trapping agent (e.g., a silyl enol ether) to intercept the N-acyliminium ion.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
ESI-MS Analysis: Directly infuse an aliquot of the reaction mixture into an electrospray ionization mass spectrometer (ESI-MS). Look for the molecular ion peak corresponding to the trapped intermediate.
| Spectroscopic Technique | Expected Observations for N-Acyliminium Ion Intermediate |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ of the trapped intermediate. Fragmentation analysis may show the loss of the trapping agent, regenerating the N-acyliminium ion.[7] |
The cyclized dihydropyrimidinone is a stable intermediate that can often be isolated and fully characterized.
Experimental Protocol: NMR and FTIR Characterization of a Dihydropyrimidinone
-
Isolation: After the reaction is complete (as monitored by TLC), quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization to obtain the pure DHPM.
-
NMR Spectroscopy: Dissolve the purified DHPM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the solid DHPM using a KBr pellet or of a solution in a suitable solvent.
| Spectroscopic Technique | Expected Observations for Dihydropyrimidinone (DHPM) Intermediate |
| ¹H NMR | A characteristic singlet or doublet for the C4-H proton (δ 5.0-5.5 ppm). Signals for the NH protons (δ 7.5-9.5 ppm, often broad). Signals corresponding to the substituents at C5 and C6.[2][8] |
| ¹³C NMR | A signal for the C4 carbon (δ ~50-60 ppm). Signals for the C2 (carbonyl/thiocarbonyl) and C6 carbons (δ ~145-155 ppm). A signal for the C5 carbon (δ ~100-110 ppm).[2][8] |
| FTIR (KBr) | Strong C=O stretching vibration (around 1650-1720 cm⁻¹ for the urea carbonyl). N-H stretching vibrations (around 3100-3400 cm⁻¹). C-N stretching vibrations (around 1200-1350 cm⁻¹).[4] |
Multi-component Reactions with Amidines: A Versatile Approach
Modern MCRs often employ amidines as a key building block, leading to the efficient synthesis of highly substituted pyrimidines under milder conditions.[4][5] A common strategy involves the reaction of an enamine, an aldehyde, and an amidine.
Reaction Pathway for a Three-Component Amidine-Based Pyrimidine Synthesis
Caption: A plausible reaction pathway for a three-component synthesis of 2,4,5-trisubstituted pyrimidines involving an amidine.
The in-situ formation of an enamine from a β-ketoester and an amine is often the initial step. This intermediate can be monitored using in-situ FTIR.
Experimental Protocol: In-situ ATR-FTIR Monitoring of Enamine Formation
-
Setup: Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR)-FTIR probe.
-
Background Spectrum: Record a background spectrum of the solvent and the amine.
-
Reaction Initiation: Add the β-ketoester to the reaction vessel and begin data acquisition.
-
Data Analysis: Monitor the appearance of the characteristic C=C stretching vibration of the enamine and the disappearance of the C=O stretching vibration of the β-ketoester.
| Spectroscopic Technique | Expected Observations for Enamine Intermediate |
| In-situ ATR-FTIR | Appearance of a C=C stretching band around 1600-1650 cm⁻¹. Shift and decrease in intensity of the C=O stretching band of the starting β-ketoester. |
The subsequent Michael addition and cyclization steps lead to intermediates that can be challenging to isolate. LC-MS is a powerful tool for their detection and identification in the reaction mixture.
Experimental Protocol: LC-MS Analysis of Reaction Intermediates
-
Sample Preparation: At various time points during the reaction, withdraw small aliquots and quench them by dilution with a suitable solvent (e.g., methanol).
-
LC-MS Analysis: Inject the quenched samples into an LC-MS system. Use a suitable column and mobile phase to separate the components.
-
Data Interpretation: Analyze the mass spectra to identify the molecular ion peaks corresponding to the expected Michael adduct and cyclized dihydropyrimidine intermediates.
| Spectroscopic Technique | Expected Observations for Michael Adduct and Cyclized Intermediates |
| LC-MS | Detection of molecular ion peaks corresponding to the [M+H]⁺ of the Michael adduct and the cyclized dihydropyrimidine intermediate. The relative abundance of these peaks will change over the course of the reaction. |
For stable intermediates or final products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified intermediate or final product by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.
| Analytical Technique | Information Obtained |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, bond angles, and intermolecular interactions. Confirms the absolute stereochemistry in chiral molecules.[10] |
Conclusion: A Multi-faceted Approach to Understanding Reaction Mechanisms
The synthesis of 2,4,5-trisubstituted pyrimidines is a dynamic field with a continuous evolution of synthetic methodologies. A comprehensive characterization of the reaction intermediates is not merely an academic exercise but a critical component of rational reaction design and optimization. By employing a combination of in-situ monitoring techniques like ATR-FTIR, rapid screening methods such as LC-MS, and detailed structural elucidation tools like NMR and X-ray crystallography, researchers can gain unprecedented insights into the intricate mechanistic details of these important transformations. This guide provides a framework for a systematic and comparative approach to the characterization of these transient species, empowering scientists to develop more efficient, selective, and sustainable synthetic routes to this vital class of heterocyclic compounds.
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate, ensuring the safety of laboratory personnel and the protection of our environment.
The structural complexity of this compound, a compound featuring a pyrimidine core, tert-butoxy protecting groups, and a boronic acid moiety, necessitates a cautious and informed approach to its disposal. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as hazardous, adhering to the principle of precaution.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
II. Understanding the Chemical Hazards
-
Arylboronic Acids: These compounds can be irritants and are known to react irreversibly with reactive oxygen species. Some arylboronic acids can undergo protodeboronation in aqueous solutions, a process that cleaves the carbon-boron bond.
-
Pyrimidine Derivatives: Many pyrimidine derivatives are biologically active and can be harmful. As a general precaution, they should be handled as potentially toxic.
-
tert-Butoxy Groups: While generally stable, tert-butoxy groups can be labile under acidic conditions, potentially generating flammable isobutylene gas.
Based on information for similar compounds, this compound is classified with a GHS07 pictogram, indicating it is a warning-level hazard that may cause skin and eye irritation.
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This includes contaminated weighing paper, gloves, and other disposable labware.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container for liquid hazardous waste. Do not mix with other waste streams unless their compatibility is confirmed. A chemical compatibility database should be consulted if there is any uncertainty.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated puncture-resistant sharps container.
Step 2: Container Labeling
Properly and clearly label all waste containers. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
Step 3: Storage of Waste
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from sources of ignition and incompatible materials.
-
In a well-ventilated area.
Liquid waste containers must be stored in secondary containment to prevent spills.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste. The primary route of disposal for this type of organic compound is typically high-temperature incineration.
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain: For small spills of solid material, carefully sweep it up using absorbent pads or a dustpan and brush, avoiding the creation of dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Quantitative Hazard Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
This data is based on information for structurally similar compounds and should be treated as a guideline in the absence of a specific SDS.
VI. Experimental Protocols
Decontamination of Empty Containers:
Empty containers that held this compound must be decontaminated before disposal or reuse.
-
Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.
-
Air Dry: Allow the container to air dry completely in the fume hood.
-
Deface Label: Completely remove or deface the original label.
-
Dispose: The clean, dry container can then be disposed of in the appropriate recycling or solid waste stream.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
